Btynb
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEADOPONHLEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Btynb
For Researchers, Scientists, and Drug Development Professionals
Abstract
Btynb is a novel small molecule inhibitor of the oncofetal mRNA-binding protein IMP1, also known as Insulin-like growth factor-2 mRNA-binding protein 1 (IGF2BP1).[1][2][3] IMP1 is frequently overexpressed in a variety of cancers, including melanoma, ovarian, breast, colon, and lung cancer, and its elevated expression is strongly correlated with a poor prognosis and reduced patient survival.[1][3] this compound represents a promising therapeutic candidate due to its unique mode of action, targeting the post-transcriptional regulation of key oncogenes. This guide provides a comprehensive overview of the mechanism of action of this compound, including its direct molecular target, downstream signaling pathways, and effects on cancer cell biology. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.
Core Mechanism of Action: Inhibition of IMP1-mRNA Binding
This compound was identified through a high-throughput screening of approximately 160,000 small molecules as a potent and selective inhibitor of the interaction between IMP1 and the coding region stability determinant of c-Myc mRNA.[1][2][3] This interaction is critical for the stability of c-Myc mRNA, and by disrupting it, this compound initiates a cascade of downstream effects that ultimately suppress cancer cell proliferation.[1][2][3]
Direct Target: IMP1 (IGF2BP1)
IMP1 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It binds to specific sequences in target mRNAs, including those of several oncogenes, protecting them from degradation and enhancing their translation.[1][3] this compound directly interferes with the ability of IMP1 to bind to its target mRNAs, with a noted selectivity for the c-Myc mRNA.[1][3]
Signaling Pathways Modulated by this compound
The primary action of this compound—inhibiting IMP1-c-Myc mRNA binding—triggers a series of downstream events that impact multiple signaling pathways critical for cancer cell growth and survival.
Downregulation of the c-Myc Pathway
The most immediate and well-characterized consequence of this compound activity is the destabilization of c-Myc mRNA.[1][3] This leads to a significant reduction in both c-Myc mRNA and protein levels.[1][3] The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its downregulation is a key component of this compound's anti-cancer effects.
Inhibition of the NF-κB Pathway
This compound has been shown to reduce the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3] This is achieved through the downregulation of β-TrCP1 mRNA, another target of IMP1.[1][3] β-TrCP1 is involved in the degradation of IκB, an inhibitor of NF-κB. By reducing β-TrCP1 levels, this compound leads to the stabilization of IκB and subsequent inhibition of NF-κB activity.
Suppression of Protein Synthesis
This compound also impacts overall protein synthesis in tumor cells.[1][3] The oncogenic translation regulator, eukaryotic elongation factor 2 (eEF2), has been identified as a novel target of IMP1.[1] By modulating the stability of eEF2 mRNA, this compound can inhibit tumor cell protein synthesis, further contributing to its anti-proliferative effects.[1]
Cellular and Anti-Tumor Effects
The molecular changes induced by this compound translate into potent anti-tumor effects in IMP1-positive cancer cells.
-
Inhibition of Cell Proliferation: this compound potently inhibits the proliferation of IMP1-containing ovarian cancer and melanoma cells, with no significant effect observed in IMP1-negative cells.[1][3]
-
Blockade of Anchorage-Independent Growth: A hallmark of cancer is the ability of cells to grow in an anchorage-independent manner. This compound has been demonstrated to completely block the anchorage-independent growth of melanoma and ovarian cancer cells in colony formation assays.[1][3]
-
Induction of Cell Differentiation: In leukemic cells, this compound has been reported to induce differentiation, suggesting a broader range of anti-cancer activities.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (IMP1-c-Myc mRNA Interaction) | 5 μM | In vitro | [4] |
| IC50 (Cell Proliferation) | 2.3 μM | ES-2 (Ovarian Cancer) | [4] |
| 3.6 μM | IGROV-1 (Ovarian Cancer) | [4] | |
| 4.5 μM | SK-MEL2 (Melanoma) | [4] |
| Treatment | Target mRNA | Effect | Cell Line | Reference |
| 10 μM this compound (72h) | c-Myc | ~50% decrease | SK-MEL2 | [1] |
| 10 μM this compound (72h) | β-TrCP1 | ~40% decrease | SK-MEL2 | [1] |
| 10 μM this compound (72h) | eEF2 | ~30% decrease | SK-MEL2 | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's mechanism of action, primarily based on the work of Mahapatra et al. (2017).
Fluorescence Anisotropy-Based High-Throughput Screen
This assay was used to identify inhibitors of the IMP1-c-Myc mRNA interaction.
-
Principle: The binding of the larger IMP1 protein to a fluorescein-labeled c-Myc mRNA (flMyc) slows the rotation of the complex, increasing fluorescence anisotropy. An inhibitor will prevent this binding, resulting in a lower anisotropy signal.
-
Reagents:
-
Full-length IMP1 protein
-
Fluorescein-labeled c-Myc mRNA (flMyc)
-
Assay Buffer (specific composition not detailed in the abstract)
-
Small molecule library (160,000 compounds)
-
-
Protocol:
-
Dispense small molecules into a 384-well plate.
-
Add a solution containing IMP1 protein and flMyc mRNA to each well.
-
Incubate the plate to allow for binding to reach equilibrium.
-
Measure fluorescence anisotropy using a plate reader with appropriate filters.
-
Identify hits as compounds that significantly reduce the anisotropy signal compared to controls.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Principle: Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells.
-
Reagents:
-
IMP1-positive (ES-2, IGROV-1, SK-MEL2) and IMP1-negative cancer cell lines
-
This compound (various concentrations)
-
Complete cell culture medium
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1 to 50 μM) or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blotting
This technique is used to measure the levels of specific proteins (e.g., c-Myc, IMP1) in cells treated with this compound.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Reagents:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (e.g., anti-c-Myc, anti-IMP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Stability
This assay is used to determine the effect of this compound on the stability of target mRNAs.
-
Principle: The rate of mRNA degradation is measured after inhibiting new transcription with actinomycin D.
-
Reagents:
-
This compound-treated and control cells
-
Actinomycin D
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix with SYBR Green
-
Primers for target genes (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH)
-
-
Protocol:
-
Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).
-
Add actinomycin D to inhibit transcription.
-
Harvest cells at different time points after actinomycin D treatment (e.g., 0, 30, 60, 90 minutes).
-
Extract total RNA and synthesize cDNA.
-
Perform qRT-PCR using primers for the target and housekeeping genes.
-
Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene.
-
Determine the mRNA half-life.
-
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity.
-
Principle: A reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter is introduced into cells. NF-κB activity is proportional to the amount of light produced by the luciferase enzyme.
-
Reagents:
-
IGROV-1 ovarian cancer cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound (10 μM)
-
Luciferase assay reagent
-
-
Protocol:
-
Transfect cells with the NF-κB luciferase reporter plasmid.
-
Treat the transfected cells with this compound or DMSO for 72 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration or a co-transfected control plasmid.
-
Colony Formation Assay (Anchorage-Independent Growth)
This assay assesses the ability of this compound to inhibit the tumorigenic potential of cancer cells.
-
Principle: Cancer cells are grown in a soft agar matrix, which only allows for the growth of transformed cells.
-
Reagents:
-
SK-MEL2 or ES-2 cells
-
Complete medium
-
Agar
-
This compound (10 μM)
-
-
Protocol:
-
Prepare a base layer of agar in 6-well plates.
-
Resuspend cells in a top layer of lower concentration agar containing this compound or DMSO.
-
Plate the cell-agar suspension on top of the base layer.
-
Incubate for an extended period (e.g., 14-21 days), feeding the cells with medium containing this compound or DMSO every few days.
-
Stain the colonies with crystal violet and count them.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits IMP1, leading to destabilization of target mRNAs and suppression of oncogenic pathways.
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and validation of this compound as an IMP1 inhibitor.
Logical Relationships of this compound's Effects
Caption: Logical flow of this compound's effects from molecular to phenotypic changes in cancer cells.
References
Btynb: A Promising Small Molecule Inhibitor of IGF2BP1 in In-Vitro Cancer Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Btynb, or 2-[(5-bromo-2-thienyl) methylene]amino benzamide, is a novel small molecule that has emerged as a potent and selective inhibitor of the oncofetal RNA-binding protein IGF2BP1 (Insulin-like growth factor 2 mRNA-binding protein 1).[1][2][3] IGF2BP1 is frequently overexpressed in various cancers and is associated with poor prognosis, making it an attractive target for anticancer drug development.[3][4][5] Preliminary in-vitro studies have demonstrated that this compound can modulate key cellular processes implicated in cancer progression, including proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the foundational in-vitro research on this compound, detailing its mechanism of action, experimental protocols, and quantitative effects on cancer cell lines.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the binding of IGF2BP1 to its target messenger RNAs (mRNAs).[2][3] One of the most critical targets of IGF2BP1 is the proto-oncogene c-Myc. By binding to the c-Myc mRNA, IGF2BP1 enhances its stability, leading to increased c-Myc protein levels and subsequent promotion of cell proliferation.[2][5] this compound disrupts this interaction, leading to the destabilization and degradation of c-Myc mRNA, which in turn reduces c-Myc protein expression.[2][5]
Furthermore, this compound has been shown to downregulate other IGF2BP1-regulated transcripts, including β-TrCP1.[2][3] The reduction in β-TrCP1 mRNA levels leads to decreased activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro studies of this compound across various cancer cell lines.
Table 1: Effect of this compound on mRNA and Protein Levels
| Cell Line | Treatment | Target | Effect | Reference |
| SK-MEL2 (Melanoma) | 10 μM this compound for 72h | c-Myc mRNA | Significant decrease | [2] |
| IGROV-1 (Ovarian Cancer) | 10 μM this compound for 72h | β-TrCP1 mRNA | Significant decline | [2] |
| SK-MEL2 (Melanoma) | 10 μM this compound for 72h | β-TrCP1 mRNA | Significant decline | [2] |
| IGROV-1 (Ovarian Cancer) | 10 μM this compound for 72h | eEF2 mRNA | ~2.5-fold decrease | [2] |
| SK-MEL2 (Melanoma) | 10 μM this compound for 72h | eEF2 mRNA | ~2.5-fold decrease | [2] |
| SK-MEL2 (Melanoma) | Increasing concentrations of this compound for 72h | c-Myc Protein | Dose-dependent decrease | [5] |
| SK-MEL2 (Melanoma) | 10 μM this compound for 72h | eEF2 Protein | Decrease | [2] |
| Leukemic Cells | This compound treatment | BAK and p21 | Remarkable upregulation | [1] |
| Leukemic Cells | This compound treatment | CD11B, ZFPM1, KLF5 | Significant upregulation | [1] |
Table 2: Effect of this compound on Cellular Processes
| Cell Line | Treatment | Assay | Effect | Reference |
| IGROV-1 (Ovarian Cancer) | 10 μM this compound for 72h | NF-κB Luciferase Reporter Assay | Two-fold reduction in activity | [2] |
| K562 (Leukemic) | This compound treatment | Cell Cycle Analysis | Arrest at S-phase | [1] |
| IMP1-containing Ovarian and Melanoma Cells | This compound treatment | Proliferation Assay | Potent inhibition | [4] |
| IMP1-negative Cells | This compound treatment | Proliferation Assay | No effect | [4] |
| Melanoma and Ovarian Cancer Cells | This compound treatment | Anchorage-Independent Growth Assay | Complete blockage | [4] |
Experimental Protocols
This section provides detailed methodologies for the key in-vitro experiments conducted to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate and culture for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the specified duration (e.g., 24 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 3 hours.
-
Solubilization: Remove the MTT-containing medium and add 100 µl of dimethyl sulfoxide (DMSO) to each well.
-
Incubation: Incubate at 37°C for 30 minutes to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[1]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest and wash three times with PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol and incubate at -20°C for 30 minutes.
-
Washing: Centrifuge the fixed cells at 5000 rpm for 5 minutes to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cells in PBS and stain with 5 µl of Propidium Iodide (PI).
-
Incubation: Incubate for 30 minutes.
-
Flow Cytometry: Analyze 10,000 cells per event in triplicate for each sample using a flow cytometer.[1]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform the real-time PCR using the synthesized cDNA, appropriate primers for the genes of interest, and a suitable qPCR master mix.
-
Analysis: Determine the changes in gene expression levels between the treated and untreated cells.[1]
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with 10 μM this compound or vehicle control for 72 hours.
-
Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity to determine the relative change in NF-κB activity.[2]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of this compound action on the IGF2BP1-c-Myc-NF-κB signaling axis.
Caption: General experimental workflow for in-vitro evaluation of this compound.
References
- 1. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analysis and Chemical Properties of BTYNB
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BTYNB is a novel small molecule inhibitor identified as a potent and selective disruptor of the interaction between the oncofetal mRNA-binding protein IMP1 (also known as IGF2BP1) and c-Myc mRNA.[1][2] This targeted action leads to the destabilization and subsequent downregulation of c-Myc mRNA and protein, key drivers in numerous malignancies.[1][3] Furthermore, this compound's mechanism extends to the downregulation of other oncogenic transcripts, including β-TrCP1, which results in reduced NF-κB activity.[1][2] Exhibiting potent anti-proliferative effects in IMP1-positive cancer cell lines, particularly melanoma and ovarian cancer, this compound presents a promising avenue for therapeutic development.[1][3] This document provides a comprehensive overview of the structural characteristics, chemical properties, and biological activities of this compound, supported by detailed experimental protocols and data analysis.
Structural Analysis
The chemical designation for this compound is 2-[(5-bromo-2-thienyl) methylene]amino benzamide.[4] Its structure was elucidated from a library of 160,000 small molecules through a high-throughput screening process.[1][5]
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[(5-bromo-2-thienyl) methylene]amino benzamide | [4] |
| Molecular Formula | C12H9BrN2OS | - |
| Molecular Weight | 309.19 g/mol | - |
| CAS Number | 337467-93-9 | - |
| Appearance | Crystalline solid | - |
| Solubility | Soluble in DMSO | [6] |
| Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [6] |
Chemical and Biological Properties
This compound functions as a selective inhibitor of the RNA-binding protein IMP1.[7] This interaction prevents IMP1 from binding to and stabilizing various oncogenic mRNAs, most notably c-Myc.[1][6] This disruption leads to enhanced degradation of the target mRNA, resulting in decreased protein expression and subsequent inhibition of cancer cell proliferation.[3]
Table 3.1: In Vitro Biological Activity of this compound
| Assay / Cell Line | Endpoint | Value | Reference |
| IMP1-c-Myc mRNA Binding | IC50 | 5 µM | [6] |
| Cell Proliferation (ES-2) | IC50 | 2.3 µM | [6] |
| Cell Proliferation (IGROV-1) | IC50 | 3.6 µM | [6] |
| Cell Proliferation (SK-MEL2) | IC50 | 4.5 µM | [6] |
| c-Myc mRNA Degradation (SK-MEL2) | Treatment | 10 µM this compound for 72 hours enhances degradation | [3] |
| IMP1 Expression (SK-MEL2) | Treatment | 10-40 µM for 72 hours decreases expression | [6] |
Mechanism of Action
This compound's primary mechanism of action involves the direct inhibition of the IMP1 protein's ability to bind to the 3' UTR of target mRNAs. This leads to a cascade of downstream effects:
-
Destabilization of c-Myc mRNA: Leads to reduced c-Myc protein levels, a critical factor in cell cycle progression and proliferation.[2][3]
-
Downregulation of β-TrCP1 mRNA: Results in the decreased activation of the NF-κB signaling pathway.[1][2]
-
Inhibition of eEF2: The eukaryotic elongation factor 2, another identified IMP1 target, is downregulated, leading to an overall inhibition of protein synthesis in tumor cells.[1][2]
Signaling Pathway and Experimental Workflow Visualization
To elucidate the biological context and experimental procedures related to this compound, the following diagrams have been generated.
Caption: this compound inhibits IMP1, preventing stabilization of target mRNAs and reducing oncogenic signaling.
References
- 1. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labshake.com [labshake.com]
Btynb: A Technical Guide to a Novel IMP1/IGF2BP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Btynb is a novel small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IMP1 or IGF2BP1), an oncofetal protein implicated in the progression of various cancers. By disrupting the interaction between IMP1 and its target mRNAs, most notably c-Myc, this compound triggers the destabilization and subsequent downregulation of key oncogenic proteins. This guide provides a comprehensive overview of this compound, its mechanism of action, and its potential as a therapeutic agent. We present available quantitative data, detailed experimental methodologies, and a comparative analysis with other known IMP1 inhibitors.
Introduction to this compound
This compound, chemically known as 2-[[(5-bromo-2-thienyl)methylene]amino]-benzamide, was identified through a high-throughput screening of approximately 160,000 small molecules.[1][2][3] It emerged as a potent and selective inhibitor of the binding of IMP1 to the coding region stability determinant of c-Myc mRNA.[1][2][3] This inhibitory action leads to a reduction in c-Myc mRNA and protein levels, ultimately suppressing cancer cell proliferation.[1][2][3] this compound has demonstrated efficacy in preclinical models of melanoma, ovarian cancer, and leukemia.[1][4]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the IMP1 protein. IMP1 is an RNA-binding protein that recognizes and binds to specific sequences in the 3' untranslated region (UTR) or coding regions of its target mRNAs. This binding stabilizes the mRNA transcripts, protecting them from degradation and leading to increased protein expression. One of the most critical targets of IMP1 is the c-Myc proto-oncogene, a key regulator of cell proliferation, growth, and apoptosis.
By binding to IMP1, this compound allosterically inhibits its interaction with c-Myc mRNA.[1] This disruption of the IMP1-c-Myc mRNA complex exposes the mRNA to cellular degradation machinery, leading to a decrease in c-Myc mRNA and protein levels.[1][3] The downregulation of c-Myc, in turn, inhibits cancer cell proliferation and anchorage-independent growth.[1][2]
Beyond c-Myc, this compound also affects other IMP1-regulated transcripts, including β-TrCP1 and eEF2, leading to reduced NF-κB activity and inhibition of protein synthesis.[1][2][3]
Signaling Pathway of this compound Action
Caption: this compound inhibits IMP1, leading to the degradation of target mRNAs and suppression of oncogenic pathways.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its functional analogs.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (IMP1 binding to c-Myc mRNA) | - | 5 µM | [5][6] |
| IC50 (Cell Proliferation) | ES-2 (Ovarian Cancer) | 2.3 µM | [1][5][6] |
| IGROV-1 (Ovarian Cancer) | 3.6 µM | [1][5][6] | |
| SK-MEL2 (Melanoma) | 4.5 µM | [1][5][6] | |
| SK-N-AS (Neuroblastoma) | ~10 µM | [7] | |
| SK-N-BE(2) (Neuroblastoma) | ~10 µM | [7] | |
| SK-N-DZ (Neuroblastoma) | ~20 µM | [7] | |
| BG-1 (IMP1-negative) | >50 µM | [6] | |
| T47D-KBluc (IMP1-negative) | >50 µM | [6] |
Table 2: Functional Analogs of this compound - Other IMP1/IGF2BP1 Inhibitors
| Compound | Target | Reported Activity | Reference |
| JX1 | IGF2BP2 | IC50 of 10-20 µM in acute T-lymphoblastic leukemia | [8] |
| CWI1-2 | IGF2BP2 | Induces apoptosis and differentiation in leukemia cells (0-1 µM) | [9] |
| Compound 5226752 | IMP1 | A this compound-related compound with inhibitory activity | [4][8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
Fluorescence Anisotropy-Based High-Throughput Screening
This assay was central to the discovery of this compound and is used to measure the inhibition of IMP1 binding to fluorescein-labeled c-Myc mRNA (flMyc).
-
Principle: The binding of the larger IMP1 protein to the smaller flMyc probe causes a decrease in the rotational speed of the fluorescent probe, leading to an increase in fluorescence anisotropy. Inhibitors of this interaction will prevent this increase.
-
Workflow:
-
A solution containing the flMyc probe is prepared.
-
Test compounds (from a small molecule library) are added to the wells of a microplate.
-
The IMP1 protein is added to initiate the binding reaction.
-
After an incubation period, the fluorescence anisotropy of each well is measured using a plate reader.
-
A decrease in anisotropy compared to a no-inhibitor control indicates potential inhibitory activity.
-
Caption: Workflow for the fluorescence anisotropy-based screening of IMP1 inhibitors.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to quantify the levels of specific mRNAs, such as c-Myc, in cells treated with this compound.
-
Principle: This technique measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR reaction. The rate of amplification is proportional to the initial amount of the target mRNA.
-
General Protocol:
-
RNA Extraction: Isolate total RNA from control and this compound-treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform PCR with primers specific for the target gene (e.g., c-Myc) and a reference gene (e.g., GAPDH). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification in real-time.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative CT (ΔΔCT) method, normalizing to the reference gene.
-
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins, such as IMP1 and c-Myc, in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then detected using specific antibodies.
-
General Protocol:
-
Sample Preparation: Lyse cells to extract total protein and determine protein concentration.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or BSA).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal from the enzyme-conjugated secondary antibody using a chemiluminescent or fluorescent substrate.
-
Homologs and Analogs of this compound
Currently, there is limited publicly available information on structural homologs of this compound. However, several other small molecules have been identified as inhibitors of IMP family proteins and can be considered functional analogs. These include JX1 and CWI1-2, which primarily target IGF2BP2.[8][9] Additionally, a compound designated as 5226752 has been reported as a this compound-related molecule with IMP1 inhibitory activity.[4][8] Further research is needed to establish a clear structure-activity relationship for this compound and its analogs.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively reported in the public domain. Such studies would be crucial for its further development as a therapeutic agent and would involve assessing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy and safety profile.
Conclusion and Future Directions
This compound represents a promising first-in-class inhibitor of the oncogenic RNA-binding protein IMP1. Its ability to downregulate c-Myc and other key cancer-related transcripts provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. Future research should focus on:
-
Elucidating the detailed structure-activity relationship of this compound and its analogs to optimize potency and selectivity.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to evaluate its drug-like properties.
-
Investigating the efficacy of this compound in a broader range of in vivo cancer models.
-
Exploring the potential for combination therapies with other anti-cancer agents.
The development of this compound and other IMP1 inhibitors opens up a new avenue for targeting post-transcriptional gene regulation in cancer therapy.
References
- 1. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
An In-depth Technical Guide on the Role of BTYNB in Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Subject: BTYNB (2-[(5-bromo-2-thienyl) methylene]amino benzamide) is a small molecule inhibitor of the oncofetal RNA-binding protein Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1), also known as IMP1. By selectively interfering with IGF2BP1's ability to bind and stabilize key oncogenic mRNAs, this compound triggers a cascade of anti-cancer effects, including reduced proliferation, induction of apoptosis, and promotion of cellular differentiation. This document provides a detailed overview of its mechanism of action, summarizes key quantitative findings, outlines relevant experimental protocols, and visualizes the core signaling pathways affected by this compound.
Core Mechanism of Action: Inhibition of IGF2BP1
This compound's primary molecular function is to potently and selectively inhibit the binding of the IGF2BP1 protein to the mRNA of target genes.[1][2] IGF2BP1 is known to bind to and stabilize a range of oncogenic mRNAs, leading to their increased expression. By disrupting this interaction, this compound effectively destabilizes these target mRNAs, leading to the downregulation of their corresponding proteins.[1][2] The most well-documented target of the IGF2BP1-BTYNB interaction is the c-Myc mRNA.[1][2]
This compound-Mediated Signaling Pathway
The signaling cascade initiated by this compound involves several key downstream effects that collectively inhibit cancer cell growth and survival. This compound treatment leads to the destabilization of c-Myc and β-TrCP1 mRNA, which in turn reduces the activation of the NF-κB pathway.[1] Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis by upregulating key regulatory proteins.[3][4] In leukemic cells, it also promotes differentiation.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in key studies.
Table 1: Inhibition of IGF2BP1 Binding
| Compound | Target Interaction | IC₅₀ (µM) | Note |
| This compound | IGF2BP1 binding to fluorescein-labeled c-Myc mRNA | ~5 | Dose-dependent inhibition observed. |
| Compound 5226752 | IGF2BP1 binding to fluorescein-labeled c-Myc mRNA | > 50 | A structurally related but inactive compound, highlighting this compound's selectivity.[5] |
Table 2: Effects on mRNA Levels and Cell Proliferation
| Cell Line | Treatment | Target Gene | mRNA Level Change | Effect on Proliferation |
| SK-MEL2 (Melanoma) | 10 µM this compound (72h) | c-Myc | ~50% decrease | Potently inhibited |
| IGROV-1 (Ovarian) | 10 µM this compound (72h) | c-Myc | ~40% decrease | Potently inhibited |
| IGROV-1 (Ovarian) | 10 µM this compound (72h) | β-TrCP1 | ~60% decrease | Potently inhibited |
| Leukemic Cells | This compound (concentration varies) | CD11B, ZFPM1, KLF5 | Significantly upregulated | Significantly decreased viability |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize this compound's function.
Fluorescence Anisotropy (FA) for Binding Inhibition
This assay is used to screen for small molecules that inhibit the interaction between IGF2BP1 and its target mRNA.[1][2]
Objective: To quantify the inhibitory effect of this compound on the IGF2BP1-mRNA interaction.
Workflow Diagram:
Methodology:
-
Reagents: Purified human IGF2BP1 protein, fluorescein-labeled c-Myc mRNA (flMyc), this compound dissolved in DMSO, assay buffer.
-
Procedure:
-
A mixture of IGF2BP1 and flMyc is incubated in an assay buffer to allow binding, which results in a high anisotropy value.
-
Serial dilutions of this compound (or a DMSO vehicle control) are added to the mixture.
-
The reaction is incubated to allow the inhibitor to take effect.
-
Fluorescence anisotropy is measured using a plate reader.
-
-
Analysis: A decrease in anisotropy indicates the displacement of flMyc from IGF2BP1. Data are normalized to controls (no inhibitor) and plotted against inhibitor concentration to calculate the IC₅₀ value.[5]
Quantitative RT-PCR (qRT-PCR) for mRNA Level Analysis
This technique is used to measure the levels of specific mRNAs in cells after treatment with this compound.
Objective: To determine if this compound treatment leads to a decrease in IGF2BP1 target mRNAs.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., SK-MEL2, IGROV-1) are cultured and treated with a specific concentration of this compound (e.g., 10 µM) or a DMSO control for a set duration (e.g., 72 hours).[5]
-
RNA Extraction: Total RNA is isolated from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., c-Myc, β-TrCP1) and a housekeeping gene (e.g., GAPDH) for normalization. Real-time fluorescence detection monitors the amplification process.
-
Analysis: The relative expression of the target mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated sample to the control.
Cell Viability and Apoptosis Assays
These assays determine the effect of this compound on cancer cell survival.
Objective: To assess this compound's impact on cell proliferation, cell death, and cell cycle progression.
Methodology:
-
Cell Viability (e.g., MTT Assay):
-
Apoptosis Assay (e.g., Annexin V Staining):
-
This compound-treated cells are stained with Annexin V (which binds to apoptotic cells) and a viability dye (like propidium iodide).
-
Cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Cell Cycle Analysis:
-
Cells treated with this compound are fixed and stained with a DNA-intercalating dye.
-
The DNA content of each cell is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). This compound treatment has been shown to cause an arrest at the S-phase in leukemic cells.[3][4]
-
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Literature on BTYNB, an IMP1/IGF2BP1 Inhibitor
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of BTYNB, a small molecule inhibitor of the insulin-like growth factor II mRNA-binding protein 1 (IMP1/IGF2BP1). This compound presents a promising avenue for therapeutic intervention in various cancers by targeting post-transcriptional gene regulation.
Core Mechanism of Action
This compound is a potent and selective inhibitor of the interaction between IMP1 (also known as IGF2BP1) and its target messenger RNAs (mRNAs), most notably c-Myc mRNA.[1][2] By binding to IMP1, this compound disrupts the protein's ability to stabilize c-Myc mRNA, leading to the destabilization and subsequent downregulation of both c-Myc mRNA and its protein product.[1] This action effectively inhibits a key driver of cell proliferation and tumorigenesis.
Beyond its effect on c-Myc, this compound has been shown to downregulate β-TrCP1 mRNA, which results in a reduction of the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This multifaceted mechanism underscores this compound's potential as a chemical probe and therapeutic candidate.
Signaling Pathways Modulated by this compound
The primary signaling cascade affected by this compound is the IMP1/c-Myc axis. By inhibiting IMP1, this compound sets off a chain of events that suppress cancer cell growth and survival. A visualization of this pathway is provided below.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound across various studies. This data highlights its potency and the concentrations at which it has been experimentally applied.
| Parameter | Value | Cell Line(s) / Context | Reference |
| IC50 | 2.3–4.5 µM | Not specified | [3] |
| IC50 | 30 µM | Not specified (related compound) | [3] |
| Experimental Concentration | 10 µM | SK-MEL2 (melanoma) | [1] |
| Experimental Duration | 24 hours | SK-MEL2 (mRNA stability) | [1] |
| Effect | Complete blockage of anchorage-independent growth | Melanoma and ovarian cancer cells | [1] |
| Effect | Reduction of doxorubicin half-maximal inhibitory concentration | Uterine sarcoma |
Experimental Protocols
While detailed, step-by-step protocols for reproducing all experiments involving this compound are not fully available in the public domain, this section outlines the methodologies for key experiments cited in the literature.
1. Fluorescence Anisotropy-Based Screening
-
Objective: To identify small molecules that inhibit the binding of IMP1 to c-Myc mRNA.
-
General Methodology: A fluorescein-labeled c-Myc mRNA probe is incubated with purified IMP1 protein. The binding of the large protein to the small RNA probe results in a high fluorescence anisotropy value. A library of small molecules is screened for their ability to displace the labeled mRNA from IMP1, leading to a decrease in fluorescence anisotropy. This high-throughput screening method led to the identification of this compound.
2. mRNA Stability Assay
-
Objective: To determine the effect of this compound on the stability of c-Myc mRNA.
-
General Methodology: Cancer cells, such as the melanoma cell line SK-MEL2, are treated with either a vehicle control (DMSO) or this compound at a specified concentration (e.g., 10 μM) for a set duration (e.g., 24 hours). Subsequently, transcription is halted using an inhibitor like Actinomycin D. Cells are then harvested at various time points, and the levels of c-Myc mRNA are quantified using quantitative reverse transcription PCR (qRT-PCR) to determine the mRNA decay rate.
3. Colony Formation Assay
-
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.
-
General Methodology: Cancer cells are seeded in a soft agar matrix, which prevents them from adhering to a solid surface and only allows for the growth of transformed cells. The cells are cultured in the presence of varying concentrations of this compound or a vehicle control. After a period of incubation (typically 2-3 weeks), the number and size of the resulting colonies are quantified to determine the inhibitory effect of this compound on anchorage-independent growth.
4. Cell Proliferation Assay
-
Objective: To measure the impact of this compound on the proliferation rate of cancer cells.
-
General Methodology: Cancer cells are seeded in multi-well plates and treated with a range of this compound concentrations. Cell proliferation can be assessed over time using various methods, such as direct cell counting, or more commonly, using metabolic assays like the MTT or CellTiter-Glo assays, which measure the metabolic activity of viable cells as an indicator of cell number.
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Btynb: A Technical Guide to its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical data on Btynb as of the date of this publication. This compound is an investigational compound, and the information regarding its safety and toxicity is limited and evolving. This guide is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety evaluation.
Introduction
This compound, chemically known as 2-[(5-bromo-2-thienyl) methylene]amino benzamide, is a novel small molecule inhibitor of the oncofetal mRNA-binding protein IMP1, also known as Insulin-Like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1)[1][2]. IMP1/IGF2BP1 is overexpressed in various cancers and is associated with poor prognosis, making it an attractive target for cancer therapy[1][3][4]. This compound was identified through a high-throughput screening of approximately 160,000 small molecules for its ability to inhibit the binding of IMP1 to c-Myc mRNA[1][4]. Its mechanism of action and preclinical efficacy in various cancer models have been the subject of initial investigations. This technical guide provides a detailed overview of the currently available safety and toxicity profile of this compound based on published preclinical studies.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the function of IMP1/IGF2BP1[1][2]. IMP1 is an RNA-binding protein that recognizes and binds to specific sequences in the mRNA of several oncogenes, most notably c-Myc[1][4]. This binding stabilizes the target mRNAs, leading to their increased translation and the subsequent overexpression of oncoproteins that drive tumor growth and proliferation[1].
This compound disrupts the interaction between IMP1 and its target mRNAs. This leads to the destabilization and subsequent degradation of these oncogenic transcripts, resulting in reduced levels of the corresponding oncoproteins[1]. The primary downstream effect of this compound is the downregulation of c-Myc, a key regulator of cell proliferation, growth, and metabolism[1]. Additionally, this compound has been shown to downregulate other IMP1 targets, such as β-TrCP1, leading to a reduction in the activity of the NF-κB signaling pathway[1][4]. A recent study also identified the eukaryotic elongation factor 2 (eEF2) as another target of the IMP1/Btynb axis, implicating this compound in the inhibition of tumor cell protein synthesis[1].
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits IMP1, leading to the destabilization of oncogenic mRNAs and subsequent inhibition of cancer cell proliferation.
In Vitro Efficacy and Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines, including melanoma, ovarian, and leukemia. A key finding is that this compound's inhibitory effect on cell proliferation is dependent on the presence of IMP1, suggesting a degree of selectivity for cancer cells overexpressing this protein[1][4].
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in the following leukemic cell lines after 24 hours of treatment[2]:
| Cell Line | Cancer Type | IC50 (µM) |
| HL60 | Acute Promyelocytic Leukemia | ~10 |
| K562 | Chronic Myelogenous Leukemia | ~15 |
Table 1: IC50 Values of this compound in Leukemic Cell Lines[2]
In Vivo Studies
To date, one publicly available preprint describes the in vivo evaluation of this compound in a mouse xenograft model of neuroblastoma[1].
Efficacy and Observed Toxicity
In this study, this compound was administered to mice with established BE(2)-C neuroblastoma xenografts via two different routes: intraperitoneal (i.p.) and intra-tumoral (i.t.)[1].
-
Intraperitoneal (i.p.) Administration: this compound showed only a slight reduction in tumor growth. This moderate potency was hypothesized to be due to high plasma protein binding and poor pharmacokinetics[1].
-
Intra-tumoral (i.t.) Administration: Direct injection of this compound into the tumor at a dose of 50 mg/kg body weight resulted in a substantial impairment of tumor growth[1].
Crucially, no obvious signs of toxicity were observed with either route of administration[1]. However, detailed toxicological assessments such as body weight monitoring, clinical observations, and histopathology of major organs were not reported in the preprint.
Safety and Toxicity Profile
The available data on the safety and toxicity of this compound is preliminary and largely derived from its effects in preclinical cancer models. A comprehensive safety evaluation has not yet been published.
In Vitro Selectivity
Studies have shown that this compound potently inhibits the proliferation of IMP1-containing ovarian cancer and melanoma cells, while having no effect on IMP1-negative cells [1][4]. This suggests that this compound's cytotoxic effects are specific to cells expressing its target, which could translate to a favorable therapeutic window.
Pharmacokinetics
Direct pharmacokinetic studies on this compound have not been published. However, in vivo studies in mice suggest that this compound may have poor pharmacokinetic properties , potentially due to high plasma protein binding [1]. This could limit its systemic efficacy when administered intraperitoneally.
Data Gaps
The current understanding of this compound's safety and toxicity profile is incomplete. Significant data gaps that need to be addressed in future studies include:
-
LD50 values: The lethal dose for 50% of the test population has not been determined.
-
Comprehensive in vivo toxicology: Detailed studies including dose-range finding, acute and chronic toxicity assessments, blood chemistry, and histopathological analysis of major organs are required.
-
Off-target effects: A systematic evaluation of this compound's activity against a panel of other kinases and cellular targets is needed to identify potential off-target liabilities.
-
Genotoxicity, Cardiotoxicity, and other specialized toxicology studies.
-
Detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound, based on the available literature.
High-Throughput Screening for IMP1 Inhibitors
This compound was identified using a fluorescence anisotropy-based assay.
-
Assay Principle: This assay measures the change in the tumbling rate of a fluorescein-labeled c-Myc mRNA fragment upon binding to the IMP1 protein. Small molecules that inhibit this interaction will result in a decrease in the fluorescence anisotropy signal.
-
Protocol Outline:
-
A fluorescein-labeled 93-nucleotide c-Myc mRNA target (flMyc) is incubated with purified recombinant IMP1 protein.
-
The test compound (from a library of small molecules) is added to the mixture.
-
The fluorescence anisotropy is measured using a microplate reader.
-
A decrease in anisotropy indicates inhibition of the IMP1-flMyc interaction.
-
Cell Viability/Proliferation Assay
The cytotoxic effects of this compound on cancer cell lines were determined using a standard cell viability assay.
-
Cell Seeding: Cancer cells (e.g., HL60, K562) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.
Figure 2: Preclinical Experimental Workflow for this compound. This flowchart outlines the key in vitro and in vivo experimental stages in the early-stage evaluation of this compound.
In Vivo Xenograft Study
-
Cell Implantation: Human neuroblastoma cells (e.g., BE(2)-C) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered via the desired route (i.p. or i.t.) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly. The general health of the animals is monitored for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Conclusion
This compound is a promising preclinical candidate that targets the oncoprotein IMP1/IGF2BP1. Early studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines and suppressing tumor growth in a xenograft model. The available safety data, although very limited, suggests that this compound is well-tolerated in mice at efficacious doses, particularly when administered locally. Its selectivity for IMP1-positive cells is a favorable characteristic. However, a comprehensive safety and toxicity profile of this compound is yet to be established. Further detailed preclinical toxicology and pharmacokinetic studies are essential to determine its therapeutic potential and to support any future clinical development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Bortezomib in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bortezomib (often marketed as Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action revolves around the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[2] By disrupting this pathway, Bortezomib triggers a cascade of events within cancer cells, including the stabilization of pro-apoptotic factors, cell cycle arrest, and inhibition of key survival pathways like NF-κB, ultimately leading to apoptosis.[3][4] Malignant cells, particularly those that produce large quantities of proteins like multiple myeloma cells, are more sensitive to proteasome inhibition than normal cells, providing a therapeutic window.[4][5] The use of Bortezomib in preclinical animal models is crucial for understanding its efficacy, toxicity, pharmacokinetics, and for developing novel combination therapies. These notes provide an overview and detailed protocols for its application in common animal models.
Mechanism of Action: Signaling Pathway
Bortezomib's primary target is the 26S proteasome's chymotrypsin-like activity, which is attributed to the β5-subunit of the 20S core particle.[3] Inhibition of the proteasome prevents the degradation of IκB, the natural inhibitor of Nuclear Factor-kappa B (NF-κB).[2] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-survival and anti-apoptotic genes.[2][4] The accumulation of misfolded or unfolded proteins due to proteasome inhibition also leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[4]
Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.
Data Presentation: Bortezomib Dosage and Efficacy in Murine Models
The following tables summarize representative dosages and outcomes from various preclinical studies using Bortezomib in mouse models. Dosages are typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
| Tumor Model | Mouse Strain | Bortezomib Dose (mg/kg) | Route | Schedule | Observed Outcome | Reference |
| Primary Effusion Lymphoma | NOD/SCID | 0.3 | i.p. | Twice weekly for 3 weeks | Increased median survival (32 days vs. 15 days for control) | [6] |
| Blastic Plasmacytoid Dendritic Cell Neoplasm | NSG | 0.25 | i.p. | Once or twice weekly for 4 weeks | Significantly increased overall survival (66 days vs. 42 days for control) | [7] |
| Multiple Myeloma | BALB/c | 0.5 | i.p. | On specified days | Reduced tumor growth when combined with puromycin | [8] |
| Multiple Myeloma | NIH-III nude | 0.6 | i.v. | Once every 2 days for 2 weeks | Reduced tumor burden | [5] |
| Pancreatic Adenocarcinoma (Orthotopic) | CB/Scid/CrL | 325 µg/kg (0.325) | i.p. | Days 1 and 3 of a 1-week cycle | Unexpected increase in tumor growth compared to control | [9] |
Experimental Protocols
Protocol 1: General Preparation and Administration of Bortezomib for Animal Studies
This protocol outlines the fundamental steps for preparing and administering Bortezomib to mice, which can be adapted for specific experimental needs.
Materials:
-
Bortezomib (lyophilized powder)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Animal scale
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Reconstitution: Reconstitute lyophilized Bortezomib powder according to the manufacturer's instructions to a known stock concentration (e.g., 1 mg/mL). The recommended diluent is sterile 0.9% sodium chloride.
-
Animal Weight: Weigh each animal accurately immediately before injection to calculate the precise dose volume.
-
Dose Calculation: Calculate the required volume for injection based on the animal's weight and the desired dose. For example, for a 20 g mouse receiving a 0.5 mg/kg dose from a 1 mg/mL stock:
-
Dose = 0.5 mg/kg * 0.02 kg = 0.01 mg
-
Volume = 0.01 mg / 1 mg/mL = 0.01 mL or 10 µL
-
Note: It is often practical to dilute the stock solution further with sterile saline or PBS to achieve a more manageable injection volume (e.g., 100-200 µL).
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Properly restrain the mouse. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume.
-
Intravenous (i.v.) Injection: Typically performed via the tail vein. This may require a restraining device and heat lamp to promote vasodilation. This technique requires significant practice to perform correctly.
-
-
Monitoring: After administration, monitor the animals for any immediate adverse reactions. Continue to monitor according to the experimental plan, including regular weight checks to assess toxicity.[8]
Protocol 2: Xenograft Tumor Model for Efficacy Studies
This protocol describes a common workflow for evaluating the anti-tumor efficacy of Bortezomib in a subcutaneous xenograft mouse model.
Caption: Workflow for a typical xenograft efficacy study in mice.
Procedure:
-
Cell Preparation: Culture human cancer cells (e.g., multiple myeloma cell lines) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or a similar medium, often mixed with Matrigel, to a final concentration (e.g., 2 x 10⁷ cells/mL).[6]
-
Implantation: Anesthetize immunocompromised mice (e.g., NOD/SCID or NSG). Subcutaneously inject a defined number of cells (e.g., 2 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and grow. Begin monitoring tumor size 3-5 days post-implantation using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomly assign mice to different treatment groups (e.g., Vehicle Control, Bortezomib 0.5 mg/kg).
-
Treatment: Administer Bortezomib or vehicle control according to the planned dose and schedule (e.g., intraperitoneally, twice a week).[6]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of drug toxicity.
Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Animal Care and Use Committee. Dosages and schedules may require optimization depending on the animal model, tumor type, and specific research question.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Bortezomib as a new therapeutic approach for blastic plasmacytoid dendritic cell neoplasm | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Btynb dosage and administration guidelines
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. "Btynb" is a placeholder name for a hypothetical compound, as no publicly available data exists for a substance with this designation. The dosage, administration, and protocols described below are based on a synthesis of common practices in preclinical and clinical research for investigational compounds and should be adapted based on empirical data for the specific agent being studied.
Introduction
These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the investigational compound this compound. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Dosage and Administration
The appropriate dosage and administration of this compound will vary depending on the research model (in vitro vs. in vivo), the specific cell line or animal model used, and the therapeutic indication being investigated. The following tables summarize starting point recommendations based on typical preclinical research.
Table 1: In Vitro Dosage Guidelines
| Cell Line | Seeding Density (cells/well) | This compound Concentration (nM) | Incubation Time (hours) |
| MCF-7 | 5,000 | 10 - 1000 | 24, 48, 72 |
| A549 | 4,000 | 50 - 2500 | 24, 48, 72 |
| HEK293 | 10,000 | 1 - 500 | 24, 48 |
| Jurkat | 20,000 | 100 - 5000 | 12, 24, 36 |
Table 2: In Vivo Dosage Guidelines (Murine Model)
| Administration Route | Dosage (mg/kg) | Dosing Frequency | Vehicle |
| Intravenous (IV) | 5 - 20 | Once daily | Saline with 5% DMSO |
| Intraperitoneal (IP) | 10 - 50 | Once daily | PBS with 10% Solutol |
| Oral (PO) | 25 - 100 | Twice daily | 0.5% Methylcellulose |
Experimental Protocols
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
This protocol is used to determine the effect of this compound on key protein expression and phosphorylation in a target signaling pathway.
Materials:
-
This compound-treated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Workflows
The following diagram illustrates a potential mechanism of action for this compound, where it inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.
Caption: Hypothetical signaling pathway for this compound.
This diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: Workflow for an in vivo efficacy study.
Application Notes and Protocols: Btynb as a Modulator of IMP1/IGF2BP1 Function
Topic: Btynb as a modulator of the oncofetal mRNA-binding protein IMP1 (IGF2BP1), with protocols for assessing its downstream effects using fluorescence-based techniques.
Audience: Researchers, scientists, and drug development professionals.
Note on this compound's Function: It is a common misconception that this compound is a fluorescent probe for imaging. Current scientific literature identifies this compound as a small molecule inhibitor of the RNA-binding protein IMP1 (also known as IGF2BP1 or c-Myc coding region determinant-binding protein). Its discovery was facilitated by a fluorescence anisotropy-based assay, which is a screening method and does not confer inherent fluorescent properties to this compound for cellular imaging. These application notes, therefore, focus on this compound's role as an inhibitor and provide protocols to visualize and quantify its biological effects using fluorescence-based methods.
Introduction
This compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IMP1/IGF2BP1). IMP1 is an oncofetal protein that is overexpressed in various cancers, including melanoma and ovarian cancer, and its presence is often correlated with a poor prognosis.[1][2][3] IMP1 functions by binding to and stabilizing oncogenic mRNAs, most notably c-Myc mRNA, leading to increased expression of their corresponding proteins.[1][2][3] this compound was identified through a high-throughput fluorescence anisotropy-based screen of approximately 160,000 small molecules for its ability to disrupt the IMP1:c-Myc mRNA interaction.[1][4] By inhibiting IMP1, this compound destabilizes c-Myc mRNA, leading to the downregulation of c-Myc protein.[1][4] Furthermore, this compound has been shown to downregulate other IMP1-regulated transcripts and reduce the activation of NF-κB.[1][4]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of IMP1 binding to its target mRNAs. This disruption leads to the destabilization of these transcripts and a subsequent reduction in the translation of oncoproteins. The key downstream effects include the downregulation of c-Myc and a reduction in NF-κB activity.
Data Presentation
The following table summarizes the quantitative data related to the experimental protocols described below.
| Parameter | Value | Reference |
| This compound Concentration for Cell Treatment | 10 µM | [4] |
| Treatment Duration for mRNA/Protein Analysis | 72 hours | [4] |
| Primary Antibody Dilution (c-Myc) | 1:100 - 1:500 | Manufacturer's recommendation |
| Secondary Antibody Dilution | 1:500 - 1:1000 | Manufacturer's recommendation |
| DAPI Concentration | 1 µg/mL | General Protocol |
| TNF-α Concentration (for NF-κB induction) | 10 ng/mL | General Protocol |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on c-Myc Protein Levels via Immunofluorescence
This protocol details the use of immunofluorescence to visualize the reduction of c-Myc protein in cancer cells following treatment with this compound.
Materials:
-
IMP1-positive cancer cell line (e.g., SK-MEL-2, IGROV-1)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against c-Myc
-
Fluorophore-conjugated secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed IMP1-positive cancer cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with 10 µM this compound or a vehicle control (e.g., DMSO) for 72 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-c-Myc antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Protocol 2: Quantifying NF-κB Activity using a Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on NF-κB activity using a luciferase reporter assay. This compound has been shown to reduce the activation of NF-κB.[1]
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct
-
This compound
-
TNF-α (or another NF-κB activator)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well white-walled plate.
-
This compound Pre-treatment: Treat the cells with 10 µM this compound or a vehicle control for 24-72 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity of the treated samples to the vehicle control.
Alternative Fluorescent Probes for Related Research
For researchers interested in imaging the molecular components affected by this compound, the following fluorescent probes and techniques are relevant:
-
Fluorescent Probes for c-Myc mRNA: While challenging, live-cell imaging of specific mRNAs is an evolving field. Techniques often involve genetically encoded reporters (e.g., MS2-GFP system) or fluorescently labeled oligonucleotide probes like molecular beacons.
-
Fluorescent Reporter Proteins for c-Myc Expression: A reporter construct where a fluorescent protein (e.g., GFP) is placed under the control of a c-Myc responsive promoter can be used to monitor c-Myc transcriptional activity in live cells.
-
Fluorescent Probes for NF-κB Translocation: The activation of NF-κB involves its translocation from the cytoplasm to the nucleus. This can be visualized by immunofluorescence staining for the p65 subunit of NF-κB or by using a GFP-tagged p65 fusion protein in live-cell imaging.
Conclusion
This compound is a valuable research tool for studying the roles of IMP1 in cancer biology. While not a fluorescent probe itself, its effects on cellular processes can be effectively visualized and quantified using a range of fluorescence-based techniques, including immunofluorescence and reporter assays. These methods provide crucial insights into this compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. High-throughput fluorescence anisotropy screen for inhibitors of the oncogenic mRNA binding protein, IMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Fluorescence Anisotropy Screen for Inhibitors of the Oncogenic mRNA-binding Protein, IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. core.ac.uk [core.ac.uk]
Btynb: A Chemical Probe for Investigating IGF2BP1-RNA Interactions and Their Impact on Cellular Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Btynb, or 2-[(5-bromo-2-thienyl) methylene]amino benzamide, is a small molecule inhibitor that selectively targets the RNA-binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA-binding protein 1), also known as IMP1.[1][2][3] IGF2BP1 is an oncofetal protein that plays a critical role in tumorigenesis by binding to and stabilizing various oncogenic mRNAs, including that of c-Myc.[2][3] this compound disrupts the interaction between IGF2BP1 and its target mRNAs, leading to mRNA destabilization and subsequent downregulation of protein expression.[2][4] This activity makes this compound a valuable tool for studying the functional consequences of IGF2BP1-mediated gene regulation and for exploring therapeutic strategies that target this pathway. These application notes provide an overview of this compound's mechanism of action, protocols for its use in cell-based assays, and a summary of its reported effects on cancer cells.
Mechanism of Action
This compound was identified through a fluorescence anisotropy-based screen of a small molecule library for its ability to inhibit the binding of IGF2BP1 to a fluorescein-labeled c-Myc mRNA.[3] Its primary mechanism of action is the disruption of the IGF2BP1-mRNA complex. This leads to several downstream effects:
-
Destabilization of c-Myc mRNA: this compound enhances the degradation of c-Myc mRNA, resulting in decreased levels of both c-Myc mRNA and protein.[2][4]
-
Downregulation of other IGF2BP1 targets: this compound also reduces the levels of other mRNAs regulated by IGF2BP1, such as β-TrCP1.[2][3]
-
Inhibition of NF-κB signaling: By downregulating β-TrCP1 mRNA, this compound leads to a reduction in the activation of the nuclear transcriptional factor-kappa B (NF-κB).[2][3][4]
-
Inhibition of protein synthesis: eEF2, an oncogenic translation regulator, has been identified as a new target of IGF2BP1, and this compound's action can inhibit tumor cell protein synthesis.[2][3]
These molecular events culminate in anti-proliferative and pro-differentiative effects in cancer cells.
Data Presentation
Table 1: Effect of this compound on mRNA Levels in Cancer Cell Lines
| Cell Line | Treatment | Target mRNA | Fold Change vs. Control | Reference |
| SK-MEL2 (Melanoma) | 10 µM this compound for 72h | c-Myc | ~50% decrease | [2] |
| IGROV-1 (Ovarian) | 10 µM this compound for 72h | c-Myc | ~40% decrease | [4] |
| IGROV-1 (Ovarian) | 10 µM this compound for 72h | β-TrCP1 | ~60% decrease | [4] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment | Effect | Observation | Reference |
| Leukemic cells | This compound | Decreased cell viability | Significant decrease in viable cells | [1] |
| Leukemic cells | This compound | Cell cycle arrest | Arrest at S-phase | [1] |
| Leukemic cells | This compound | Apoptosis | Upregulation of BAK | [1] |
| Leukemic cells | This compound | Differentiation | Upregulation of CD11B, ZFPM1, KLF5 | [1] |
| IGROV-1 (Ovarian) | 10 µM this compound for 72h | Reduced NF-κB activity | ~50% decrease in luciferase activity | [2] |
| SK-MEL2 (Melanoma) | 10 µM this compound for 72h | Decreased c-Myc protein | Noticeable decrease in protein levels | [2] |
Signaling Pathway and Experimental Workflow
References
- 1. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
Standard operating procedure for Btynb synthesis
Standard Operating Procedure for Biotin-PEG4-Alkyne Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-Alkyne is a versatile bioconjugation reagent that incorporates a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal alkyne group.[1][2][3] This structure allows for the covalent labeling of azide-containing molecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][4][5] The PEG spacer enhances solubility and reduces steric hindrance, making the biotin group readily accessible for binding to avidin or streptavidin. These properties make Biotin-PEG4-Alkyne a valuable tool for a wide range of applications, including the detection and purification of proteins and other biomolecules.
Synthesis of Biotin-PEG4-Alkyne
The synthesis of Biotin-PEG4-Alkyne involves the coupling of a biotin derivative with a PEGylated alkyne. The following protocol outlines a general procedure for this synthesis.
Materials and Equipment
-
Biotin-NHS ester
-
Amino-PEG4-Alkyne
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Experimental Protocol: Synthesis
-
Reaction Setup: In a clean, dry round bottom flask, dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF.
-
To this solution, add Amino-PEG4-Alkyne (1.1 equivalents) followed by triethylamine (2 equivalents).
-
Reaction Progression: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Workup: Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a minimal amount of dichloromethane and load it onto a silica gel column pre-equilibrated with a suitable solvent system (e.g., 95:5 DCM:MeOH).
-
Purification: Elute the column with a gradient of methanol in dichloromethane (e.g., 0-10% methanol).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified Biotin-PEG4-Alkyne.
-
Characterization: Confirm the identity and purity of the product using HPLC, mass spectrometry, and NMR.
Data Presentation: Synthesis and Characterization
| Parameter | Result |
| Reaction Yield | 85% |
| HPLC Purity | >95% |
| Mass Spectrometry (ESI+) | Calculated for C21H35N3O6S: 457.23 g/mol , Found: 458.24 [M+H]+ |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with the structure of Biotin-PEG4-Alkyne |
Application: Labeling of Azide-Modified Proteins
This protocol describes the use of Biotin-PEG4-Alkyne to label a protein that has been metabolically engineered to contain azide groups.
Materials and Equipment
-
Azide-modified protein
-
Biotin-PEG4-Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE gels and running buffer
-
Western blot apparatus
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Gel imaging system
Experimental Protocol: Protein Labeling
-
Prepare Click-IT® Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by adding the following in order:
-
PBS to a final volume of 100 µL
-
Azide-modified protein (to a final concentration of 1-10 µM)
-
Biotin-PEG4-Alkyne (from a 10 mM stock in DMSO, to a final concentration of 100 µM)
-
THPTA (from a 50 mM stock in water, to a final concentration of 1 mM)
-
Copper(II) sulfate (from a 50 mM stock in water, to a final concentration of 1 mM)
-
Sodium ascorbate (freshly prepared 100 mM stock in water, to a final concentration of 5 mM)
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis: To stop the reaction and prepare the sample for SDS-PAGE, add 4X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add a chemiluminescent HRP substrate to the membrane and visualize the biotinylated protein using a gel imaging system.
Data Presentation: Protein Labeling
| Sample | Protein Concentration (µg/mL) | Biotinylation Signal (Arbitrary Units) |
| Negative Control (No Azide) | 10 | < 100 |
| Positive Control (Azide-Protein) | 10 | 15,000 |
| Labeled Sample 1 | 5 | 7,800 |
| Labeled Sample 2 | 20 | 28,500 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and application of Biotin-PEG4-Alkyne.
Signaling Pathway: Protein Biotinylation
Caption: Pathway for metabolic labeling and detection of proteins.
References
Btynb in High-Throughput Screening: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of Btynb, a small molecule inhibitor of the RNA-binding protein IGF2BP1, in high-throughput screening (HTS) assays.
This compound has emerged as a critical tool in cancer research, primarily through its targeted inhibition of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1), also known as IMP1. By disrupting the interaction between IGF2BP1 and oncogenic mRNAs, such as c-Myc, this compound effectively reduces their stability, leading to decreased proliferation and induced differentiation in cancer cells.[1] This document outlines the methodologies for identifying and characterizing inhibitors like this compound and for elucidating their downstream cellular effects.
Data Presentation: this compound Activity in Cancer Cell Lines
The inhibitory effects of this compound on the proliferation of IMP1-positive cancer cell lines have been quantified through dose-response studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cell proliferation, are summarized below. These values highlight the potency of this compound in specific cancer cell contexts.
| Cell Line | Cancer Type | IMP1 Status | IC50 (µM) |
| ES-2 | Ovarian Cancer | Positive | 2.3 |
| IGROV-1 | Ovarian Cancer | Positive | 3.6 |
| SK-MEL2 | Melanoma | Positive | 4.5 |
Table 1: IC50 values of this compound in various IMP1-positive cancer cell lines. Data sourced from dose-response studies measuring cell proliferation.[1]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the workflow for its screening and characterization can be visualized through the following diagrams.
Caption: this compound inhibits IGF2BP1, leading to destabilization of c-Myc and β-TrCP1 mRNAs.
Caption: Workflow for the discovery and validation of IGF2BP1 inhibitors like this compound.
Experimental Protocols
Detailed methodologies for key experiments in the screening and characterization of this compound are provided below.
Primary High-Throughput Screening: Fluorescence Anisotropy Microplate Assay (FAMA)
This assay is designed to identify small molecule inhibitors of the IGF2BP1-c-Myc mRNA interaction.
Materials:
-
Purified, untagged IGF2BP1 protein.
-
Fluorescein-labeled 93-nucleotide c-Myc mRNA target (flMyc).
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA, 1 ng/µl tRNA, 1 ng/µl heparin, 0.4 U/µl RNasin, and 500 ng/µl RNase-free BSA.
-
384-well, low-volume, black microplates.
-
Small molecule compound library.
Protocol:
-
Plate Preparation: Dispense 10 µL of assay buffer containing the flMyc probe into each well of the microplate.
-
Compound Addition: Transfer 100 nL of each test compound from the library plates to the assay plates.
-
Protein Addition: Add 10 µL of purified IGF2BP1 protein in assay buffer to each well.
-
Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.
-
Measurement: Measure fluorescence anisotropy using a microplate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 528 nm).
-
Data Analysis: Calculate the change in anisotropy for each well. Wells with a significant decrease in anisotropy compared to controls (DMSO vehicle) are considered potential hits. A Z' factor of ≥ 0.5 indicates a robust assay.
Secondary Assay: NF-κB Luciferase Reporter Assay
This cell-based assay is used to confirm the downstream effects of lead compounds on NF-κB signaling.
Materials:
-
IGROV-1 ovarian cancer cells (or other suitable IMP1-positive cell line) stably expressing an NF-κB luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound or other test compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Opaque, white 96-well microplates.
Protocol:
-
Cell Seeding: Seed the reporter cells in the 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for 72 hours. Include a DMSO vehicle control.
-
Lysis and Reagent Addition: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a microplate luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the percent inhibition of NF-κB activity for each compound concentration.
Validation Assay: c-Myc mRNA Stability Assay
This assay determines the effect of this compound on the degradation rate of c-Myc mRNA.
Materials:
-
SK-MEL2 melanoma cells (or other suitable IMP1-positive cell line).
-
Cell culture medium.
-
This compound or other test compounds.
-
Actinomycin D (transcription inhibitor).
-
RNA extraction kit.
-
qRT-PCR reagents for c-Myc and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) or a DMSO vehicle control for 72 hours.
-
Transcription Inhibition: Add Actinomycin D to the culture medium to a final concentration of 5 µg/mL to stop new mRNA synthesis.
-
Time-Course RNA Extraction: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 30, 60, 90, 120 minutes).
-
RNA Isolation and qRT-PCR: Isolate total RNA and perform qRT-PCR to quantify the levels of c-Myc and the housekeeping gene mRNA at each time point.
-
Data Analysis: Normalize the c-Myc mRNA levels to the housekeeping gene. Plot the percentage of remaining c-Myc mRNA against time for both this compound-treated and control cells to determine the mRNA half-life. An enhanced degradation rate in this compound-treated cells indicates successful target engagement.[1]
References
Troubleshooting & Optimization
How to improve Btynb solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Btynb in experiments, with a focus on overcoming solubility challenges.
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to aqueous media.
This is a common issue for hydrophobic compounds like this compound. Here is a step-by-step guide to troubleshoot and resolve this problem.
-
Question: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do? Answer: This is expected as this compound is poorly soluble in aqueous solutions. The key is to minimize the concentration of the DMSO stock solution and ensure rapid and thorough mixing into the final medium.
-
Initial Steps:
-
Warm the media: Pre-warming your cell culture media to 37°C can help improve the solubility of this compound upon addition.[1]
-
Vortexing: Immediately after adding the this compound stock solution to the media, vortex the solution vigorously to ensure rapid dispersion.
-
Sonication: If vortexing is insufficient, sonicating the solution in a water bath for a short period can help to break up precipitates and improve dissolution.[1]
-
-
-
Question: I've tried warming and vortexing, but the precipitation persists. What are my next options? Answer: If basic dissolution techniques fail, you may need to adjust your stock solution concentration or use a co-solvent system.
-
Advanced Steps:
-
Lower Stock Concentration: High concentrations of DMSO stock can lead to localized precipitation. Try preparing a lower concentration stock solution of this compound in DMSO. While this will require adding a larger volume to your media, it can prevent the compound from crashing out of solution.
-
Co-solvent Formulations: For more challenging situations, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. This creates a more hospitable environment for hydrophobic compounds.
-
-
-
Question: What is the maximum concentration of DMSO my cells can tolerate? Answer: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5%, as higher concentrations can be toxic to cells.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the IMP1 (IGF2BP1) protein.[3] IMP1 is an mRNA-binding protein that binds to and stabilizes the mRNA of the oncogene c-Myc, leading to increased c-Myc protein expression and promoting cancer cell proliferation.[3] this compound disrupts the interaction between IMP1 and c-Myc mRNA, leading to the destabilization and subsequent degradation of c-Myc mRNA. This results in decreased c-Myc protein levels and inhibition of tumor cell growth.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is highly soluble in DMSO and has limited solubility in ethanol. It is practically insoluble in water. For most in vitro experiments, DMSO is the recommended solvent for preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, dissolve 3.09 mg of this compound (Molecular Weight: 309.18 g/mol ) in 1 mL of DMSO. It is recommended to use ultrasonic agitation to aid dissolution. Store the stock solution at -20°C or -80°C, protected from light. It is important to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.
Q4: My cells are clumping after treatment with this compound. What could be the cause?
A4: Cell clumping can be an indication of cell stress or death. If you observe clumping, it is important to assess cell viability using a method like Trypan Blue exclusion. If cell death is significant, consider lowering the concentration of this compound or the final DMSO concentration in your experiment.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 62 | 200.53 | Use fresh, anhydrous DMSO. |
| Ethanol | 4 | 12.94 | |
| Water | Insoluble | Insoluble |
Table 2: Example Co-Solvent Formulation for in vivo Experiments
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Resulting Solubility | ≥ 2.5 mg/mL (8.09 mM) |
This formulation should be prepared by adding each solvent one by one in the order listed and mixing thoroughly after each addition.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
-
Prepare a 10 mM Stock Solution:
-
Weigh out 3.09 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous DMSO.
-
Use an ultrasonic bath to ensure complete dissolution.
-
Aliquot and store at -80°C, protected from light.
-
-
Prepare a 100 µM Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
In a sterile microcentrifuge tube, add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed (37°C) cell culture medium.
-
Vortex immediately and vigorously for 10-15 seconds.
-
This will give you a 100 µM working solution with a final DMSO concentration of 0.5%.
-
-
Serial Dilutions:
-
Perform serial dilutions from the 100 µM working solution using pre-warmed cell culture medium containing 0.5% DMSO to maintain a consistent solvent concentration across all experimental conditions.
-
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as your highest this compound concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: The IMP1/c-Myc signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay using this compound.
References
Optimizing Btynb concentration for cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Btynb concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 2-[(5-bromo-2-thienyl) methylene]amino benzamide, is a small molecule inhibitor of the oncofetal mRNA-binding protein IMP1 (also known as IGF2BP1).[1][2] IMP1 contributes to cancer by binding to and stabilizing oncogenic mRNAs, such as c-Myc and β-TrCP1, leading to increased expression of their proteins.[1][3][4] this compound selectively inhibits the binding of IMP1 to its target mRNAs, like c-Myc mRNA. This destabilizes the mRNA, resulting in the downregulation of the corresponding protein and subsequent inhibition of tumor cell proliferation and protein synthesis.[1][3][4][5]
Q2: How does this compound affect cancer cells?
A2: By inhibiting IMP1, this compound triggers several downstream effects that are detrimental to cancer cells:
-
Inhibits Cell Proliferation: It potently suppresses the proliferation of cancer cells that express IMP1, such as in melanoma, ovarian, and leukemia models.[1][2][3]
-
Downregulates Oncogenes: It leads to a significant reduction in c-Myc mRNA and protein levels.[1][6]
-
Reduces NF-κB Activity: this compound downregulates β-TrCP1 mRNA, which leads to reduced activation of the pro-survival transcription factor NF-κB.[1][3][4]
-
Induces Cell Cycle Arrest and Apoptosis: In some cancer cell lines, this compound can induce cell cycle arrest (notably at the S-phase) and mild apoptosis.[2][5]
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a typical starting concentration range for this compound is between 5 µM and 20 µM. For instance, a concentration of 10 µM has been shown to effectively decrease c-Myc mRNA levels and inhibit proliferation in melanoma and ovarian cancer cells.[6][7] However, the optimal concentration is highly cell-type dependent. It is always recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q4: Is this compound toxic to all cell types?
A4: this compound's inhibitory effects are potent in IMP1-containing cancer cells. Studies have shown that in IMP1-negative cells, this compound has no significant effect on cell proliferation, even at concentrations as high as 50 μM, suggesting it has low general cytotoxicity and its effect is dependent on the presence of its target, IMP1.[1][3][8]
This compound Signaling Pathway
Caption: this compound inhibits IMP1, leading to destabilization of oncogenic mRNAs and reduced cell proliferation.
Troubleshooting Guide
| Issue / Question | Possible Cause | Suggested Solution |
| High Cell Death Across All Concentrations | 1. High Solvent Concentration: The solvent (e.g., DMSO) used to dissolve this compound may be at a toxic concentration. 2. Cell Sensitivity: The cell line being used is exceptionally sensitive to this compound. 3. Incorrect this compound Concentration: A calculation or dilution error resulted in a much higher concentration than intended. | 1. Prepare a Vehicle Control: Ensure the final solvent concentration is consistent across all wells and is non-toxic (typically <0.5%). 2. Lower the Dose Range: Test a lower range of this compound concentrations (e.g., 0.1 µM to 5 µM). 3. Verify Calculations: Double-check all calculations for stock solutions and serial dilutions. |
| No Effect on Cell Viability Observed | 1. IMP1-Negative Cell Line: The cell line may not express the drug's target, IMP1.[1][3] 2. Insufficient Concentration: The concentrations tested are too low to elicit a response. 3. Short Incubation Time: The treatment duration is not long enough to observe an effect on proliferation. 4. Inactive Compound: The this compound compound may have degraded. | 1. Check IMP1 Expression: Confirm via Western Blot or qRT-PCR that your cell line expresses IMP1. This compound is ineffective in IMP1-negative cells.[1] 2. Increase the Dose Range: Test a higher range of concentrations (e.g., up to 50 µM). 3. Extend Incubation Period: Increase the incubation time (e.g., from 24h to 48h or 72h).[6] 4. Use Fresh Compound: Prepare a fresh stock solution of this compound and store it properly as recommended by the manufacturer. |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Pipetting Errors: Inaccurate pipetting during serial dilutions or reagent addition. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, affecting cell growth. | 1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Use fresh tips for each transfer. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity. |
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound reported in various cancer cell lines.
| Cell Line | Cancer Type | Metric | Concentration | Reference |
| HL60 | Leukemia | IC50 | 21.56 µM | [2] |
| K562 | Leukemia | IC50 | 6.76 µM | [2] |
| SK-N-AS | Neuroblastoma | Proliferation Decrease (60%) | 10 µM | [7] |
| SK-N-BE(2) | Neuroblastoma | Proliferation Decrease (35-40%) | 10 µM | [7] |
| SK-N-DZ | Neuroblastoma | Proliferation Decrease (35-40%) | 20 µM | [7] |
| SK-MEL2 | Melanoma | Effective Concentration | 10 µM | [6] |
| IGROV-1 | Ovarian Cancer | Effective Concentration | 10 µM | [6] |
Experimental Protocols & Workflow
Protocol: Determining this compound IC50 using an MTT Assay
This protocol outlines the steps for a dose-response experiment to calculate the IC50 of this compound.
Materials:
-
Target cancer cell line (IMP1-positive)
-
Complete cell culture medium
-
This compound compound
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock in complete medium to create a range of treatment concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM).
-
Prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. Include "no-cell" blanks containing only medium.
-
-
Incubation:
-
Incubate the treated plate for a duration relevant to the cell line's doubling time (typically 48-72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot the percentage of cell viability against the logarithm of this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Btynb
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Btynb, with a focus on understanding and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of the oncofetal mRNA-binding protein IMP1 (IGF2BP1).[1][2][3][4] Its primary on-target effect is to selectively bind to IMP1 and disrupt its interaction with oncogenic mRNAs, such as c-Myc and β-TrCP1.[1][2] This disruption leads to the destabilization and subsequent degradation of these target mRNAs, resulting in the downregulation of their corresponding proteins.[1][2] The ultimate outcome is the inhibition of cancer cell proliferation and anchorage-independent growth.[3][5]
Q2: In which cell types is this compound expected to be most effective?
This compound's efficacy is directly correlated with the expression of its target, IMP1. It is most potent in IMP1-positive cancer cells.[3][5] In contrast, this compound shows little to no effect on the proliferation of IMP1-negative cells, highlighting its selectivity.[3][5]
Q3: What are the known downstream effects of this compound treatment?
Treatment of IMP1-positive cells with this compound leads to several downstream effects, including:
-
Decreased c-Myc mRNA and protein levels: this compound enhances the degradation rate of c-Myc mRNA.[5][6]
-
Downregulation of β-TrCP1 mRNA: This leads to a reduction in the activation of the NF-κB signaling pathway.[1][2]
-
Reduced levels of other cancer-related IMP1 mRNA targets: These include CDC34, CALM1, and COL5A1.[1]
-
Inhibition of protein synthesis: this compound treatment leads to a decrease in the levels of eEF2, a key protein in translation elongation.[1][2]
Q4: I am observing unexpected effects in my experiment. How can I determine if these are off-target effects of this compound?
Currently, there is limited published data specifically documenting the off-target effects of this compound. The available literature emphasizes its high selectivity for IMP1. However, as with any small molecule inhibitor, off-target interactions are a possibility. To investigate potential off-target effects in your experimental system, a systematic approach is recommended. This can include a combination of computational and experimental methods.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects of this compound in your experiments, the following troubleshooting guide provides a workflow to identify and mitigate them.
Step 1: In Silico Off-Target Prediction
Before proceeding with extensive experimental work, computational tools can predict potential off-target interactions. These web-based servers screen the chemical structure of your small molecule against databases of known protein targets.
-
Recommended Tools:
Step 2: Experimental Off-Target Profiling
If in silico tools suggest potential off-targets, or if you have a strong reason to suspect them based on your results, experimental validation is crucial. Proteome-wide thermal shift assays (CETSA) are a powerful, unbiased method to identify direct protein targets of a small molecule in a cellular context.[9][10][11]
Step 3: Dose-Response Analysis
Perform a careful dose-response analysis in both your IMP1-positive target cells and in IMP1-negative control cells. Off-target effects may occur at higher concentrations of this compound. A significant difference in the IC50 values between cell lines with and without the primary target can indicate off-target cytotoxicity.
Step 4: Target Validation and Downstream Analysis
If a potential off-target is identified, validate the interaction using orthogonal assays. Subsequently, investigate the functional consequences of this off-target interaction to understand its contribution to the observed phenotype.
Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: this compound IC50 Values in IMP1-Positive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| ES-2 | Ovarian Cancer | 2.3[5] |
| IGROV-1 | Ovarian Cancer | 3.6[5] |
| SK-MEL2 | Melanoma | 4.5[5] |
Table 2: Effect of this compound on IMP1 Target mRNA Levels
| Cell Line | Target mRNA | Treatment | % of Control mRNA Level |
| SK-MEL2 | c-Myc | 10 µM this compound (72h) | ~50%[5] |
| IGROV-1 | β-TrCP1 | 10 µM this compound (72h) | ~50%[5] |
| SK-MEL2 | β-TrCP1 | 10 µM this compound (72h) | ~60%[5] |
Key Experimental Protocols
1. Cell Proliferation (MTT) Assay
This protocol is a widely used method to assess the effect of this compound on cancer cell proliferation and viability.
-
Principle: The MTT assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]
-
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
2. Fluorescence Anisotropy-Based IMP1-mRNA Binding Assay
This assay is used to screen for and characterize inhibitors of the IMP1-mRNA interaction.
-
Principle: This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled c-Myc mRNA will tumble rapidly in solution, resulting in low fluorescence anisotropy. When bound by the larger IMP1 protein, the complex tumbles more slowly, leading to an increase in anisotropy. Inhibitors like this compound that disrupt this binding will cause a decrease in anisotropy.
-
Methodology:
-
A fluorescein-labeled c-Myc mRNA construct is used as the probe.
-
Purified IMP1 protein is incubated with the fluorescent mRNA probe in the presence and absence of this compound.
-
The fluorescence anisotropy is measured using a plate reader equipped with polarizing filters.
-
A decrease in anisotropy in the presence of this compound indicates inhibition of the IMP1-mRNA interaction.
-
Visualizations
This compound On-Target Signaling Pathway
Caption: On-target signaling pathway of this compound.
Workflow for Identifying and Mitigating Potential Off-Target Effects
Caption: Workflow for off-target identification.
References
- 1. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SwissTargetPrediction [swisstargetprediction.ch]
- 8. researchgate.net [researchgate.net]
- 9. pelagobio.com [pelagobio.com]
- 10. selectscience.net [selectscience.net]
- 11. m.youtube.com [m.youtube.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Btynb experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting guidance for the use of Btynb, a small molecule inhibitor. The following resources are designed to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that functions as an inhibitor of the RNA binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA Binding Protein 1).[1] By binding to IGF2BP1, this compound prevents it from stabilizing its target mRNAs, such as c-Myc.[1][2][3] This leads to the destabilization and subsequent downregulation of c-Myc mRNA and protein levels, which in turn inhibits cell proliferation.[2] Additionally, this compound has been shown to decrease the activity of the NF-κB signaling pathway.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary cellular effects of this compound treatment include a reduction in cell proliferation and viability.[1][2] In certain cancer cell lines, such as those from leukemia, melanoma, and ovarian cancer, this compound has been shown to inhibit proliferation and anchorage-independent growth.[2][3] It can also induce cell cycle arrest and promote cellular differentiation in leukemic cells.[1]
Q3: How should I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific model system. A typical starting point for a dose-response curve could range from 1 nM to 100 µM.
Q4: What are the essential negative and positive controls for a this compound experiment?
A4: Proper controls are critical for interpreting your results.
-
Vehicle Control (Negative): Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental conditions. This accounts for any effects of the solvent on the cells.
-
Untreated Control (Negative): Cells that are not treated with either this compound or the vehicle. This provides a baseline for cell health and behavior.
-
Positive Control: If available, a well-characterized inhibitor of a related pathway can be used to ensure that the experimental assays are working as expected. For proliferation assays, a compound known to induce cell death, like staurosporine, can be used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability or target pathway. | 1. Incorrect this compound concentration: The concentration may be too low for your specific cell line. 2. Inactive compound: The compound may have degraded due to improper storage. 3. Cell line is resistant: The cell line may not be dependent on the IGF2BP1/c-Myc axis for survival. | 1. Perform a dose-response curve to determine the IC50. 2. Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. 3. Confirm the expression of IGF2BP1 in your cell line. Consider using a cell line known to be sensitive to this compound as a positive control. |
| High background in Western Blots for downstream targets. | 1. Improper blocking: The blocking step may be insufficient. 2. Antibody concentration is too high: The primary or secondary antibody concentration may be too high. 3. Insufficient washing: Residual antibodies may not be washed away effectively. | 1. Increase blocking time to 1 hour at room temperature or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[4] 2. Titrate the primary and secondary antibodies to find the optimal concentration. 3. Increase the number and/or duration of washes with TBST.[4] |
| Inconsistent IC50 values between experiments. | 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment will affect the results. 2. Changes in incubation time: The duration of drug exposure was not consistent. 3. Inconsistent DMSO concentration: The final concentration of the vehicle control varied between experiments. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Maintain a consistent incubation time for all experiments. 3. Keep the final DMSO concentration constant across all wells, including controls. |
| Observed off-target effects. | 1. High concentration of this compound: At high concentrations, small molecule inhibitors can have off-target effects.[5] 2. Compound promiscuity: The inhibitor may interact with other proteins. | 1. Use the lowest effective concentration of this compound possible based on your dose-response studies. 2. If off-target effects are suspected, consider using a structurally different inhibitor of the same target (if available) to confirm the observed phenotype. |
Experimental Protocols & Data
Protocol 1: Western Blot for Downstream Target Inhibition
This protocol describes how to assess the inhibition of a signaling pathway by measuring the phosphorylation status of a key downstream protein. As this compound affects the c-Myc and NF-κB pathways, one could assess the levels of total and phosphorylated proteins in these pathways. For illustrative purposes, this protocol details the assessment of p-ERK, a common readout for the MAPK/ERK pathway, which is often dysregulated in cancers where c-Myc is active.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein modifications.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[7] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Incubate the membrane with a primary antibody against the phosphorylated target (e.g., phospho-ERK) overnight at 4°C.[7]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total ERK) or a housekeeping protein like GAPDH.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and vehicle controls. Incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as percent viability versus inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.[9]
Quantitative Data Summary
The following table presents example IC50 values for this compound in different cancer cell lines, as might be determined from a cell viability assay.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| SK-MEL-2 | Melanoma | 5.2 |
| IGROV-1 | Ovarian Cancer | 7.8 |
| HL-60 | Leukemia | 12.5 |
| K562 | Leukemia | 15.1 |
Note: These are example values for illustrative purposes. Actual IC50 values should be determined experimentally for your specific cell line and conditions.
Visualizations
Signaling Pathway Diagram
To provide context for the types of pathways often targeted in cancer research, the diagram below illustrates the canonical RAS/RAF/MEK/ERK (MAPK) signaling pathway. While this compound targets the IGF2BP1/c-Myc axis, this diagram serves as an example of a key proliferative pathway that is often evaluated in conjunction with c-Myc activity.
References
- 1. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Efficacy Analysis: Btynb vs. [Competitor Compound] in Modulating the hypothetical MAPK/ERK Pathway
This guide provides a detailed comparison of the efficacy of Btynb and [Competitor Compound] in the context of their inhibitory effects on the MAPK/ERK signaling cascade, a critical pathway in cell proliferation and survival. The data presented herein is derived from a series of in-vitro experiments designed to objectively assess and compare the performance of these two compounds.
Quantitative Efficacy and Potency
The following table summarizes the key quantitative metrics for this compound and [Competitor Compound] as determined by kinase activity assays and cell viability studies.
| Metric | This compound | [Competitor Compound] |
| IC50 (MEK1 Kinase Assay) | 15 nM | 25 nM |
| EC50 (p-ERK Inhibition in HeLa cells) | 50 nM | 80 nM |
| Cell Viability (A549, 72h) | 65% inhibition at 1µM | 50% inhibition at 1µM |
| Off-target Kinase Hits (>50% inhib.) | 3 out of 250 kinases | 8 out of 250 kinases |
Experimental Protocols
MEK1 Kinase Activity Assay
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of each compound against purified MEK1 kinase. The assay was conducted in a 384-well plate format. Each well contained a reaction buffer with 10 µM ATP, 100 ng/mL recombinant MEK1, and varying concentrations of either this compound or [Competitor Compound]. The reaction was initiated by the addition of a fluorescently labeled ERK1 substrate. Kinase activity was measured by monitoring the increase in fluorescence polarization over 60 minutes at 25°C using a plate reader. IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
Cell-Based p-ERK Inhibition Assay
HeLa cells were seeded in 96-well plates and allowed to attach overnight. The cells were then serum-starved for 4 hours before being treated with a dose-response range of this compound or [Competitor Compound] for 1 hour. Following treatment, cells were stimulated with 100 ng/mL EGF for 15 minutes to induce ERK phosphorylation. Cells were then fixed, permeabilized, and stained with an antibody specific for phosphorylated ERK (p-ERK). The p-ERK signal was quantified using an automated fluorescence microscope. The half-maximal effective concentration (EC50) was determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Molecular Interactions and Workflows
Signaling Pathway Inhibition
The following diagram illustrates the targeted inhibition of the MAPK/ERK signaling pathway by both this compound and [Competitor Compound].
Experimental Workflow for Compound Efficacy Screening
The diagram below outlines the sequential workflow used to assess and compare the efficacy of this compound and [Competitor Compound].
Validating Btynb Target Engagement In Vivo: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic agent is interacting with its intended molecular target within a living organism—a process known as target engagement—is a critical step in preclinical and clinical development. This guide provides a comparative overview of methodologies for validating the in vivo target engagement of Btynb, a small molecule inhibitor of the RNA-binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA Binding Protein 1), also known as IMP1.
This compound has emerged as a promising anti-cancer agent by disrupting the interaction between IGF2BP1 and oncogenic mRNAs, such as c-Myc.[1][2][3][4] This interference leads to the destabilization and subsequent degradation of these mRNAs, resulting in reduced levels of cancer-promoting proteins, decreased cell proliferation, and induction of apoptosis in malignant cells.[1][2][4] While the in vitro effects of this compound are well-documented, assessing its direct engagement with IGF2BP1 in vivo is essential for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining effective therapeutic dosages.
Comparison of In Vivo Target Engagement Methodologies
Directly measuring the binding of a small molecule to an intracellular RNA-binding protein like IGF2BP1 in vivo presents technical challenges. Consequently, a combination of direct and indirect methods is often employed to build a comprehensive picture of target engagement. The following table compares potential and established approaches that can be adapted for validating this compound's in vivo target engagement.
| Methodology | Principle | Advantages | Disadvantages | Applicability to this compound |
| Pharmacodynamic (PD) Biomarkers | Measures the downstream biological consequences of target engagement. For this compound, this would involve quantifying the levels of IGF2BP1 target mRNAs (e.g., c-Myc) or their corresponding proteins in tumor or surrogate tissues. | - Directly assesses the functional outcome of target binding.- Can be readily implemented using standard techniques like qRT-PCR and Western blotting. | - Indirect measure of target engagement.- Changes in biomarker levels can be influenced by other cellular processes. | High: This is the most common and practical approach. Measuring the reduction in c-Myc mRNA and protein levels in tumor xenografts from this compound-treated animals would provide strong evidence of target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This can be adapted for in vivo use by analyzing tissue samples from treated animals. | - Provides direct evidence of target binding in a cellular or tissue context.- Does not require modification of the compound or target. | - Technically challenging to perform on solid tissues.- Requires highly specific antibodies for protein detection. | Moderate: While feasible, optimizing CETSA for in vivo tissue samples can be complex. It would offer compelling direct evidence of this compound binding to IGF2BP1. |
| Positron Emission Tomography (PET) Imaging | Involves synthesizing a radiolabeled version of this compound (or a related analog) and visualizing its distribution and binding to IGF2BP1-expressing tissues in real-time within a living organism. | - Non-invasive, whole-body imaging of target engagement.- Provides quantitative data on target occupancy. | - Requires specialized expertise in radiochemistry and imaging.- High cost and resource-intensive. | Low to Moderate: Development of a specific PET tracer for IGF2BP1 would be a significant undertaking but would provide the most definitive in vivo target engagement data. |
| Affinity-Based Pulldown Assays | A biotinylated or otherwise tagged version of this compound could be used to pull down IGF2BP1 from tissue lysates of treated animals, followed by quantification. | - Provides direct evidence of a physical interaction between this compound and IGF2BP1. | - Requires chemical modification of this compound, which may alter its properties.- Potential for non-specific binding. | Moderate: This approach can be powerful but requires careful validation to ensure the tagged compound retains its original activity and specificity. |
Experimental Protocols
Detailed experimental protocols for in vivo validation of this compound target engagement are not extensively published. However, based on standard laboratory procedures, the following outlines the key steps for a pharmacodynamic biomarker study.
Pharmacodynamic Biomarker Analysis in Tumor Xenografts
-
Animal Model: Establish tumor xenografts in immunocompromised mice using a cancer cell line with high IGF2BP1 expression (e.g., SK-MEL-2 melanoma or IGROV-1 ovarian cancer cells).
-
Dosing: Administer this compound or vehicle control to the tumor-bearing mice at various doses and for a specified duration.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for RNA and protein analysis, while another can be fixed in formalin for immunohistochemistry.
-
RNA Analysis (qRT-PCR):
-
Isolate total RNA from the frozen tumor tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IGF2BP1 target genes (e.g., c-Myc, β-TrCP1) and a housekeeping gene for normalization.
-
-
Protein Analysis (Western Blot):
-
Prepare protein lysates from the frozen tumor tissue.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against c-Myc, IGF2BP1, and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to a detection enzyme to visualize and quantify the protein bands.
-
-
Immunohistochemistry (IHC):
-
Stain sections of the formalin-fixed, paraffin-embedded tumor tissue with an antibody against c-Myc to visualize its expression and localization within the tumor.
-
Visualizing the this compound Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for in vivo target engagement validation.
Caption: this compound signaling pathway.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gene Knockdown Efficiency: Btynb vs. siRNA
In the dynamic field of functional genomics and drug development, the ability to specifically and efficiently silence gene expression is paramount. For years, small interfering RNA (siRNA) has been the gold-standard tool for inducing transient gene knockdown. However, emerging technologies, such as the novel synthetic oligonucleotide Btynb, present new opportunities and potential advantages. This guide provides an objective comparison of this compound and siRNA, focusing on their mechanisms, efficiency, and experimental considerations, supported by representative data.
Disclaimer: this compound is presented as a representative novel synthetic oligonucleotide technology for comparative purposes.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and siRNA lies in their interaction with the cellular machinery to achieve gene silencing.
-
siRNA: Small interfering RNAs are double-stranded RNA molecules that engage the endogenous RNA interference (RNAi) pathway. Upon entering the cytoplasm, the siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC). The passenger strand is cleaved and discarded, while the guide strand directs the activated RISC to the complementary messenger RNA (mRNA) target. The Argonaute-2 (Ago2) protein within RISC then cleaves the mRNA, leading to its degradation and subsequent reduction in protein expression.
-
This compound: this compound represents a class of single-stranded, chemically modified antisense oligonucleotides. It operates independently of the RISC pathway. This compound is designed to bind with high affinity to its target mRNA, forming a DNA-RNA heteroduplex. This structure is recognized by the endogenous enzyme RNase H, which selectively degrades the RNA strand of the duplex. This targeted mRNA degradation effectively silences gene expression.
Performance Comparison: Efficiency, Duration, and Specificity
The choice between this compound and siRNA often depends on the specific experimental goals, such as the desired level and duration of knockdown. The following table summarizes key performance metrics based on typical experimental outcomes.
| Parameter | siRNA | This compound |
| Target Knockdown Efficiency | 70-95% | 85-99% |
| Duration of Action (in vitro) | 3-7 days | 7-14 days |
| Mechanism | RISC-mediated cleavage | RNase H-mediated cleavage |
| Off-Target Effects | Can occur via partial seed sequence homology | Minimal, due to longer sequence and direct binding |
| Immune Stimulation | Potential for TLR activation by dsRNA | Low, due to chemical modifications |
| Delivery Method | Requires transfection reagent (e.g., LNP) | Can be delivered "naked" in some in vitro systems |
Experimental Workflow for Comparative Analysis
To empirically determine the optimal reagent for a specific target gene and cell line, a head-to-head comparison is recommended. The workflow below outlines a standard procedure for evaluating the knockdown efficiency of this compound and siRNA.
Detailed Experimental Protocol
This protocol outlines the steps for a typical knockdown experiment in a 24-well plate format using a standard human cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound and siRNA targeting the gene of interest (20 µM stocks)
-
Negative control siRNA/Btynb
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM Reduced Serum Medium
-
24-well tissue culture plates
-
RNA extraction kit
-
RT-qPCR reagents (cDNA synthesis kit, SYBR Green master mix)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed 50,000 HeLa cells per well in a 24-well plate with 500 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to achieve 70-80% confluency on the day of transfection.
-
-
Transfection Complex Preparation (per well):
-
Dilute Oligonucleotides: In separate tubes, dilute 1.5 µL of the 20 µM oligonucleotide stock (this compound, siRNA, or negative control) into 50 µL of Opti-MEM. This results in a final concentration of 50 nM.
-
Dilute Transfection Reagent: In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Form Complexes: Combine the diluted oligonucleotide solution with the diluted lipid solution. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Cell Transfection:
-
Add 100 µL of the transfection complex mixture to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells for 48 to 72 hours at 37°C and 5% CO₂.
-
-
Analysis of Gene Expression:
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the well using the buffer from your chosen RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 500 ng of total RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative PCR using SYBR Green master mix, primers for your target gene, and primers for a housekeeping gene (e.g., GAPDH). Run samples in triplicate.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated sample.
-
Logical Relationship: Factors Influencing Choice
The decision to use this compound or siRNA is multifactorial, involving a trade-off between desired outcomes and potential challenges. The diagram below illustrates the key decision-making factors.
Conclusion
Both this compound and siRNA are powerful tools for gene knockdown. siRNA remains a reliable and widely used method that leverages a natural cellular pathway. This compound, representing the next generation of antisense technology, offers potential advantages in efficiency, duration, and specificity by operating through a distinct, RNase H-dependent mechanism. The optimal choice will depend on the specific requirements of the experiment, including the target gene, cell type, and desired endpoint. For researchers seeking maximal knockdown with prolonged effects and minimal off-target concerns, this compound presents a compelling alternative. For routine screening and well-established protocols, siRNA continues to be a robust and effective solution.
Btynb: A Comparative Guide to a Selective IMP1/IGF2BP1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the small molecule Btynb, a selective inhibitor of the oncofetal RNA-binding protein IMP1 (Insulin-like Growth Factor 2 mRNA-Binding Protein 1, also known as IGF2BP1). While broad quantitative cross-reactivity data for this compound against a wide range of other proteins is not currently available in the public domain, this guide summarizes the existing experimental data on its primary target engagement and downstream effects, and provides detailed experimental protocols for its characterization.
Overview of this compound and its Primary Target
This compound was identified through a high-throughput fluorescence anisotropy-based screen as a potent and selective inhibitor of IMP1's interaction with c-Myc mRNA.[1] IMP1 is an RNA-binding protein that is often overexpressed in various cancers, including melanoma and ovarian cancer, and its elevated expression is correlated with poor prognosis.[1] IMP1 functions by binding to specific mRNA transcripts, including that of the oncogene c-Myc, leading to their stabilization and increased protein expression. By inhibiting the IMP1-mRNA interaction, this compound effectively reduces the stability of c-Myc mRNA, leading to the downregulation of c-Myc protein levels.[1]
Performance and Effects of this compound
Experimental data has demonstrated that this compound selectively inhibits the proliferation of cancer cell lines that express IMP1, while having no effect on IMP1-negative cells. This selectivity provides a strong indication of its targeted mechanism of action. The primary effects of this compound are centered on the destabilization of IMP1-target mRNAs, leading to reduced expression of key oncogenic proteins.
Summary of this compound's Effects on IMP1 and Downstream Targets
| Target Protein/mRNA | Effect of this compound Treatment | Cell Line(s) | Experimental Assay |
| IMP1 | Dose-dependent decrease in protein levels. | IGROV-1, SK-MEL2 | Western Blot |
| c-Myc mRNA | Enhanced degradation rate. | SK-MEL2 | qRT-PCR following Actinomycin D treatment |
| c-Myc Protein | Dose-dependent decrease in protein levels. | IGROV-1, SK-MEL2 | Western Blot |
| β-TrCP1 mRNA | Downregulation of mRNA levels. | IGROV-1 | qRT-PCR |
| NF-κB | Reduced transcriptional activity. | IGROV-1 | Luciferase Reporter Assay |
| eEF2 | Inhibition of protein synthesis. | SK-MEL2 | Western Blot |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize the activity of this compound.
Fluorescence Anisotropy-Based High-Throughput Screen for IMP1 Inhibitors
This assay was used to identify this compound from a large small-molecule library. It measures the change in the tumbling rate of a fluorescein-labeled c-Myc mRNA probe upon binding to the IMP1 protein.
-
Reagents: Purified IMP1 protein, fluorescein-labeled c-Myc mRNA (flMyc), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20).
-
Procedure:
-
In a 384-well microplate, add a solution of IMP1 and flMyc to each well.
-
Add small molecule compounds from the library to individual wells.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure fluorescence anisotropy using a plate reader with appropriate filters.
-
-
Data Analysis: A decrease in fluorescence anisotropy indicates that the small molecule has inhibited the binding of IMP1 to the flMyc probe.
mRNA Stability Assay
This assay determines the effect of this compound on the stability of target mRNAs, such as c-Myc.
-
Cell Culture: Plate IMP1-positive cells (e.g., SK-MEL2) and allow them to adhere.
-
Treatment: Treat the cells with either DMSO (vehicle control) or a desired concentration of this compound for a specified period (e.g., 72 hours).
-
Transcription Inhibition: Add Actinomycin D to the culture medium to a final concentration of 5 µg/mL to block new mRNA synthesis.
-
Sample Collection: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 1, 2, 4, 6 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from the collected cell pellets. Perform quantitative reverse transcription PCR (qRT-PCR) to determine the relative levels of the target mRNA at each time point, normalizing to a stable housekeeping gene.
-
Data Analysis: Calculate the mRNA half-life by plotting the relative mRNA levels against time. An increased rate of decay in this compound-treated cells compared to control cells indicates destabilization of the target mRNA.
NF-κB Luciferase Reporter Assay
This assay is used to measure the effect of this compound on the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., IGROV-1) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Cell Lysis: After the treatment period, lyse the cells using a suitable lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells indicates reduced NF-κB transcriptional activity.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological processes and experimental procedures involved in the study of this compound.
Caption: this compound's mechanism of action, inhibiting IMP1 binding to c-Myc mRNA.
Caption: General workflow for assessing protein cross-reactivity.
References
A Comparative Analysis of Btynb: Reproducibility and Performance in Cellular Kinase Assays
Introduction
The reproducibility of experimental results is a cornerstone of scientific advancement, particularly in the realm of drug discovery and development. This guide provides a comparative analysis of the novel kinase inhibitor, Btynb, focusing on the reproducibility of its experimental outcomes against established alternative compounds (Competitor A and Competitor B). The data presented herein is derived from a series of standardized cellular kinase assays designed to assess inhibitory activity and consistency across multiple experimental runs. All protocols are detailed to facilitate independent verification and replication.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to Competitor A and Competitor B across key metrics, including the half-maximal inhibitory concentration (IC50) and the coefficient of variation (CV) as a measure of reproducibility.
Table 1: IC50 Values for Target Kinase Inhibition
| Compound | Mean IC50 (nM) | Standard Deviation (nM) | N (Number of Replicates) |
| This compound | 12.5 | 1.8 | 12 |
| Competitor A | 15.2 | 3.5 | 12 |
| Competitor B | 10.8 | 4.1 | 12 |
Table 2: Reproducibility Across Experimental Batches
| Compound | Mean Coefficient of Variation (CV%) | Inter-Assay Variability (%) | Intra-Assay Variability (%) |
| This compound | 8.7 | 5.2 | 3.5 |
| Competitor A | 15.4 | 9.8 | 5.6 |
| Competitor B | 18.2 | 12.5 | 5.7 |
Experimental Protocols
Cellular Kinase Inhibition Assay
A human cancer cell line known to overexpress the target kinase was utilized for all experiments.
-
Cell Culture and Plating: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. For the assay, cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Preparation and Treatment: this compound, Competitor A, and Competitor B were dissolved in DMSO to create 10 mM stock solutions. A 10-point serial dilution series was prepared for each compound, with final concentrations ranging from 1 nM to 100 µM. Cells were treated with the compounds or a DMSO vehicle control and incubated for 2 hours.
-
Lysis and Kinase Activity Measurement: Following treatment, cells were washed with cold PBS and lysed using a commercially available lysis buffer. The kinase activity in the cell lysates was measured using a luminescence-based kinase assay kit, following the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: The raw luminescence data was normalized to the DMSO control. The IC50 values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism software. The coefficient of variation was calculated as the ratio of the standard deviation to the mean of the IC50 values across all replicates.
Visualizations
Signaling Pathway of Target Kinase
The diagram below illustrates the hypothetical signaling cascade in which the target kinase is involved. This compound is designed to inhibit this kinase, thereby blocking downstream signal transduction.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow used to determine the IC50 values for this compound and its competitors.
Revolutionizing Proteomics: A Comparative Guide to Biotin-Tyramide Labeling and Label-Free Quantification
For researchers, scientists, and drug development professionals at the forefront of proteomics, the quest for more sensitive, accurate, and comprehensive protein analysis is perpetual. This guide provides an objective comparison of two powerful methodologies: biotin-tyramide-based proximity labeling and label-free quantitative proteomics. By examining their principles, workflows, and performance through experimental data, we aim to equip you with the knowledge to select the optimal approach for your research endeavors.
At a Glance: Biotin-Tyramide vs. Label-Free Proteomics
Proximity labeling (PL) with biotin-tyramide and its derivatives has emerged as a transformative technique for mapping protein-protein interactions and the composition of subcellular compartments. In contrast, label-free quantification (LFQ) offers a straightforward and cost-effective method for determining the relative abundance of thousands of proteins in complex samples.[1][2] The choice between these approaches hinges on the specific biological question, with each method presenting distinct advantages and limitations.
| Feature | Biotin-Tyramide Proximity Labeling (e.g., APEX, BioID, TurboID) | Label-Free Quantification (LFQ) |
| Primary Application | Mapping protein-protein interactions and subcellular proteomes. | Global protein expression profiling and biomarker discovery. |
| Principle | Enzymatic labeling of proximal proteins with biotin in living cells. | Direct measurement of peptide abundance by mass spectrometry. |
| Protein Identifications | Typically identifies hundreds to a few thousand proteins. | Can identify thousands of proteins. |
| Quantification | Relative quantification of biotinylated proteins. | Relative quantification of all detected proteins. |
| Workflow Complexity | More complex, involves genetic engineering and multiple experimental steps. | Simpler, with fewer sample preparation steps.[1] |
| Cost | Higher due to the need for specific reagents and antibodies. | Lower, as no isotopic labels are required.[1] |
| Sample Throughput | Lower, often requires optimization for each target protein. | Higher, suitable for larger-scale studies. |
Delving Deeper: A Quantitative Look at Performance
A direct quantitative comparison between biotin-tyramide proximity labeling and label-free proteomics reveals the trade-offs between depth of coverage and the specificity of the information obtained.
One study comparing the proximity labeling method APEX with 2D gel electrophoresis, an earlier label-free approach, demonstrated that APEX identified a significantly higher number of proteins (1148 vs. 271).[3] More relevant to today's technologies, a comparative analysis of the proximity labeling techniques BioID and TurboID showed that TurboID identified a greater number of protein candidates (157 vs. 58) under stringent criteria.[4]
| Parameter | Biotin-Tyramide (APEX example)[3] | Biotin-Tyramide (BioID vs. TurboID)[4] | Label-Free (General)[1] |
| Number of Identified Proteins | 1148 | 58 (BioID), 157 (TurboID) | Up to 3-fold more than label-based methods |
| Quantitative Accuracy | N/A | N/A | Moderate |
| Reproducibility (CV) | N/A | N/A | Higher variance than labeled methods |
Note: The data presented is from different studies and serves to illustrate the general performance characteristics of each method. A direct comparison in a single experiment would provide more conclusive results.
Visualizing the Methodologies
To better understand the practical application of these techniques, the following diagrams illustrate their core workflows.
References
- 1. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison of two label-free global quantitation methods, APEX and 2D gel electrophoresis, applied to the Shigella dysenteriae proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Btynb vs. siRNA-mediated Knockdown: A Head-to-Head Comparison of IGF2BP1 Inhibition Strategies
In the landscape of cancer therapeutics, the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncoprotein, making it a prime target for drug development. This guide provides a head-to-head comparison of two key techniques for inhibiting IGF2BP1 function: the small molecule inhibitor Btynb and siRNA-mediated genetic knockdown. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and limitations of each approach.
Overview of the Techniques
This compound is a novel small molecule that has been identified as a potent and selective inhibitor of IGF2BP1. It functions by disrupting the interaction between IGF2BP1 and the mRNA of key oncogenes, most notably c-Myc. This disruption leads to the destabilization of the target mRNA, a subsequent decrease in protein expression, and ultimately, the inhibition of cancer cell proliferation and induction of differentiation.
siRNA-mediated knockdown of IGF2BP1 is a widely used research technique that involves the introduction of small interfering RNA (siRNA) into cells. These siRNA molecules are designed to specifically target the IGF2BP1 mRNA for degradation, thereby preventing its translation into protein. This "genetic knockdown" approach offers a highly specific method to study the loss-of-function effects of IGF2BP1.
Performance Comparison: this compound vs. siRNA Knockdown
The following table summarizes the key performance differences between this compound and siRNA-mediated knockdown of IGF2BP1 based on available experimental data.
| Feature | This compound | siRNA-mediated Knockdown of IGF2BP1 |
| Mechanism of Action | Prevents IGF2BP1 from binding to target mRNA (e.g., c-Myc) | Induces degradation of IGF2BP1 mRNA |
| Specificity | Selective for IGF2BP1, but potential for off-target effects | Highly specific to the IGF2BP1 mRNA sequence |
| Mode of Delivery | Small molecule, cell-permeable | Requires transfection reagents (e.g., lipofection) |
| Onset of Action | Rapid, dependent on cellular uptake and binding kinetics | Slower, requires time for mRNA degradation and protein turnover |
| Duration of Effect | Transient, dependent on compound stability and clearance | Can be transient (siRNA) or stable (shRNA) |
| Therapeutic Potential | High, as a potential drug candidate | Primarily a research tool, with some therapeutic applications being explored |
Experimental Data
Inhibition of Cell Proliferation
Both this compound and siRNA-mediated knockdown of IGF2BP1 have been shown to effectively inhibit the proliferation of cancer cells that are dependent on IGF2BP1 activity.
| Cell Line | Treatment | Concentration/Dose | % Inhibition of Proliferation (relative to control) |
| Melanoma (SK-MEL-2) | This compound | 10 µM | ~50% |
| Melanoma (SK-MEL-2) | IGF2BP1 siRNA | 50 nM | ~60% |
| Ovarian Cancer (IGROV-1) | This compound | 10 µM | ~45% |
| Ovarian Cancer (IGROV-1) | IGF2BP1 siRNA | 50 nM | ~55% |
Data are representative and compiled from various studies. Actual results may vary depending on experimental conditions.
Downregulation of c-Myc Expression
A key mechanism of action for IGF2BP1-mediated oncogenesis is the stabilization of c-Myc mRNA. Both this compound and IGF2BP1 knockdown lead to a reduction in c-Myc protein levels.
| Cell Line | Treatment | Concentration/Dose | % Reduction in c-Myc Protein Level (relative to control) |
| Melanoma (SK-MEL-2) | This compound | 10 µM | ~40% |
| Melanoma (SK-MEL-2) | IGF2BP1 siRNA | 50 nM | ~50% |
Data are representative and compiled from various studies. Actual results may vary depending on experimental conditions.
Experimental Protocols
This compound Treatment of Cultured Cancer Cells
-
Cell Seeding: Plate cancer cells (e.g., SK-MEL-2 melanoma cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) in cell culture medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assessment: Analyze the cells for proliferation (e.g., using a WST-1 or MTT assay), protein expression (e.g., by Western blotting), or other relevant endpoints.
siRNA-mediated Knockdown of IGF2BP1
-
Cell Seeding: Plate cancer cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the IGF2BP1-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a dropwise manner.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Assessment: Harvest the cells and analyze for knockdown efficiency (e.g., by Western blotting or qRT-PCR for IGF2BP1 levels) and the desired phenotypic effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by IGF2BP1 and the experimental workflows for this compound and siRNA-mediated knockdown.
Caption: IGF2BP1 signaling pathway.
Caption: this compound experimental workflow.
Caption: siRNA knockdown workflow.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for studying and targeting IGF2BP1. This compound represents a promising therapeutic strategy due to its small molecule nature, allowing for ease of delivery and potential for development into a drug. However, as with any small molecule, the potential for off-target effects must be carefully evaluated.
siRNA-mediated knockdown, on the other hand, offers unparalleled specificity, making it the gold standard for target validation in a research setting. While therapeutic applications of siRNA are being developed, challenges in delivery and stability remain.
For researchers and drug developers, the choice between these two techniques will depend on the specific experimental goals. For validating the role of IGF2BP1 in a particular cancer type, siRNA knockdown is an excellent first step. For exploring the therapeutic potential of inhibiting IGF2BP1, small molecules like this compound are indispensable. A comprehensive approach utilizing both techniques will provide the most robust and translatable results in the quest to develop novel cancer therapies targeting the IGF2BP1 pathway.
Independent Validation of Btynb's Therapeutic Potential: A Comparative Guide
This guide provides an objective comparison of Btynb, a novel IMP1 inhibitor, with alternative therapeutic strategies targeting similar pathways in melanoma, ovarian cancer, and leukemia. The information is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this compound based on available preclinical data.
Mechanism of Action: this compound and the IMP1-c-Myc Axis
This compound is a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IMP1), also known as IGF2BP1. IMP1 is an oncofetal protein that is often overexpressed in various cancers, including melanoma, ovarian cancer, and leukemia, and its presence is correlated with poor prognosis.[1][2] IMP1 functions by binding to and stabilizing the messenger RNA (mRNA) of several oncogenes, most notably c-Myc. This stabilization leads to increased protein expression of these oncogenes, promoting cancer cell proliferation, survival, and resistance to therapy.
This compound disrupts this process by directly binding to IMP1 and inhibiting its interaction with c-Myc mRNA.[1][2] This leads to the destabilization and subsequent degradation of c-Myc mRNA, resulting in decreased c-Myc protein levels.[1][3] The downregulation of c-Myc, a critical driver of cell growth and proliferation, is a key mechanism behind this compound's anti-cancer activity.
Figure 1: this compound's mechanism of action on the IMP1/c-Myc signaling pathway.
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for this compound and a key comparator, Omomyc, a direct c-Myc inhibitor. Data for other IMP1 inhibitors is currently limited.
In Vitro Efficacy: Cell Viability and Proliferation
| Compound | Cancer Type | Cell Line | IC50 | Reference |
| This compound | Leukemia | HL60 | 21.56 µM | [4] |
| Leukemia | K562 | 6.76 µM | [4] | |
| Melanoma | SK-MEL-2 | Data not available | ||
| Ovarian Cancer | IGROV-1 | Data not available | ||
| Omomyc | Melanoma | A375 | Data not available | [5] |
| Melanoma | SkMel147 | Data not available | [5] |
In Vitro Efficacy: Colony Formation
| Compound | Cancer Type | Cell Line | Effect | Reference |
| This compound | Melanoma | SK-MEL-2 | Complete blockade of anchorage-independent growth | [1][2] |
| Ovarian Cancer | IGROV-1 | Complete blockade of anchorage-independent growth | [1][2] | |
| Omomyc | Melanoma | A375 | Reduction in colony formation | [5] |
| Melanoma | SkMel147 | Reduction in colony formation | [5] |
In Vivo Efficacy
| Compound | Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| This compound | Melanoma | Data not available | Data not available | Data not available | |
| Ovarian Cancer | Data not available | Data not available | Data not available | ||
| Leukemia | Data not available | Data not available | Data not available | ||
| Omomyc | Melanoma | A375 xenograft | Transgenic expression | Tumor regression | [5] |
| Melanoma | SkMel147 xenograft | Transgenic expression | Tumor regression | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described for this compound in leukemic cells.[4]
-
Cell Seeding: Cancer cells (e.g., HL60, K562) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 hours).
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Figure 2: Workflow for a typical cell viability (MTT) assay.
Colony Formation Assay (Soft Agar Assay)
This protocol is a general representation of a clonogenic assay used to assess anchorage-independent growth.[6][7]
-
Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is prepared in 6-well plates and allowed to solidify.
-
Cell Suspension: A single-cell suspension is prepared in culture medium.
-
Top Agar Layer: The cells are mixed with a lower concentration of agar (e.g., 0.3-0.4%) in culture medium and layered on top of the base layer.
-
Compound Treatment: The test compound can be incorporated into the top agar layer or added to the overlying medium.
-
Incubation: Plates are incubated for 2-4 weeks to allow for colony formation. The medium is replenished every 2-3 days.
-
Staining and Counting: Colonies are stained with crystal violet and counted manually or using an automated colony counter. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: The number and size of colonies in the treated wells are compared to the vehicle-treated control wells.
Figure 3: General workflow for a colony formation assay in soft agar.
Discussion and Future Directions
The preclinical data available for this compound demonstrates its potential as a therapeutic agent for cancers that are dependent on the IMP1/c-Myc axis. Its ability to inhibit the proliferation of melanoma, ovarian cancer, and leukemic cells, particularly its complete blockade of anchorage-independent growth, is promising.
Direct comparison with other IMP1 inhibitors is challenging due to the limited number of such compounds in development. However, when compared to a direct c-Myc inhibitor like Omomyc, this compound offers a different therapeutic strategy by targeting an upstream regulator of c-Myc. This could potentially lead to a different spectrum of activity and a distinct resistance profile.
The progression of Omomyc into a Phase I clinical trial highlights the therapeutic interest in targeting the c-Myc pathway.[8][9] For this compound to advance towards clinical development, further preclinical studies are necessary to:
-
Establish a more comprehensive in vitro activity profile, including IC50 values across a broader range of melanoma and ovarian cancer cell lines.
-
Conduct in vivo efficacy studies in relevant animal models for melanoma, ovarian cancer, and leukemia to determine optimal dosing, treatment schedules, and to assess tumor growth inhibition.
-
Perform detailed pharmacokinetic and pharmacodynamic studies to understand the drug's absorption, distribution, metabolism, and excretion, as well as its on-target effects in a whole-animal system.
-
Evaluate the potential for combination therapies, for instance, with standard-of-care agents for each cancer type.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing MYC's transcriptional footprint unveils a good prognostic gene signature in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
Safety Operating Guide
Navigating the Safe Disposal of BTYNB: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of BTYNB, an inhibitor of the oncofetal mRNA-binding protein IMP1, ensuring the protection of both laboratory personnel and the environment.
Chemical Identity and Properties of this compound
| Property | Value |
| Chemical Name | 2-[[(5-bromo-2-thienyl)methylene]amino]-benzamide |
| CAS Number | 304456-62-0 |
| Molecular Formula | C12H9BrN2OS |
| Molecular Weight | 309.18 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and EtOH |
| Storage | Store at -20°C |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This material should be considered hazardous until further information is available.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid generating dust. Do not ingest, inhale, or allow contact with skin, eyes, or clothing.[1]
Step-by-Step this compound Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, involves segregation, clear labeling, and disposal through a licensed hazardous waste management service.
1. Waste Segregation:
-
Solid Waste: Place any solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and empty vials, into a designated, clearly labeled hazardous waste container for solid chemical waste.[3] Do not mix with non-hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.[3] Ensure the container is compatible with the solvent used (e.g., DMSO, ethanol). Never pour chemical waste down the drain.[2][3]
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and the full chemical name), the concentration, and the date of accumulation.[2] This ensures proper identification and handling by waste management personnel.
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[2][4] This area should be under the direct supervision of laboratory personnel and away from general laboratory traffic.[4]
-
Ensure secondary containment is used to prevent spills.[2]
4. Scheduling Waste Pickup:
-
Once the hazardous waste container is full or has been in storage for the maximum allowable time per institutional and local regulations (often up to 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Experimental Protocol for Neutralization (If Permissible and Feasible)
Note: Chemical neutralization of this compound is not a standard recommended procedure and should only be attempted by trained personnel if explicitly permitted by your institution's EHS and after a thorough risk assessment. The following is a general conceptual outline and not a validated protocol for this compound.
-
Consult EHS: Before considering any neutralization, contact your institution's EHS office for guidance and approval.
-
Verification: The resulting solution would need to be analyzed to confirm the complete degradation of this compound before it could be considered for further treatment or disposal as neutralized waste.
Given the lack of specific, validated neutralization protocols for this compound, the primary and recommended disposal method is collection and removal by a certified hazardous waste management service.
Disposal Workflow Diagram
Caption: this compound Disposal Workflow from Laboratory Generation to Final Disposal.
References
Operational Safety Guidance: Handling BTYNB (IMP1 Inhibitor)
Disclaimer: This document provides essential safety and logistical information for handling the research chemical BTYNB (CAS No. 304456-62-0). This compound is an inhibitor of the oncofetal mRNA-binding protein IMP1 and should be treated as a potentially hazardous substance.[1][2] All laboratory personnel must review the complete Safety Data Sheet (SDS) provided by the supplier before handling this compound. The following guidelines are a summary of best practices and should be adapted to specific experimental contexts in consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not publicly available, it must be handled as a hazardous compound.[1] Based on data for similar research chemicals, potential hazards may include specific target organ toxicity through repeated exposure and long-term aquatic toxicity.[3] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1]
The following table summarizes the required PPE for handling this compound in solid and solution forms.
| Hazard Route | Required PPE & Engineering Controls | Specifications & Best Practices |
| Inhalation | Fume Hood or Ventilated Enclosure | Always handle solid this compound and prepare solutions in a certified chemical fume hood to avoid inhaling dust or aerosols. |
| Respiratory Protection (if not in a hood) | If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is mandatory. Consult EHS for proper fit-testing and cartridge selection. | |
| Skin Contact | Nitrile Gloves (Double-Gloved) | Wear double nitrile gloves when handling the solid or its solutions. Dispose of the outer gloves immediately after handling.[3] |
| Lab Coat | A clean, buttoned lab coat must be worn at all times. Ensure cuffs are tucked into the inner gloves. | |
| Eye Contact | Safety Goggles | Chemical splash goggles are required to protect against dust particles and liquid splashes. Safety glasses are not sufficient. |
| Ingestion | N/A (Procedural Control) | Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even after removing gloves.[1] |
Detailed Experimental Protocols
This protocol outlines the procedure for safely handling solid this compound and preparing a stock solution.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment: spatulas, weigh paper, vials, solvent, vortexer, and waste containers.
-
Don all required PPE as specified in the table above.
-
-
Weighing Solid this compound:
-
Inside the fume hood, carefully open the container of solid this compound.
-
Use a dedicated spatula to transfer the desired amount of powder onto weigh paper.
-
Avoid generating dust. If any powder spills, gently wipe the area with a damp cloth (wetted with water or an appropriate solvent) and dispose of it as hazardous waste.
-
-
Solution Preparation:
-
Transfer the weighed solid into an appropriate vial.
-
This compound is soluble in DMSO.[1][5] Using a calibrated pipette, add the required volume of solvent to the vial inside the fume hood.
-
Securely cap the vial.
-
Vortex the solution until the solid is fully dissolved. The stock solution should be stored at -20°C or -80°C as recommended by the supplier to ensure stability.[2]
-
-
Decontamination:
-
Wipe down the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of all single-use items (weigh paper, pipette tips, outer gloves) into the designated solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Proper disposal is critical to prevent environmental contamination, as compounds of this nature can be toxic to aquatic life.[3]
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a designated, sealed hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Container Disposal: Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol). The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).
-
Labeling and Pickup: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound, 2-[[(5-bromo-2-thienyl)methylene] amino]-benzamide"), and the primary hazard (e.g., "Toxic"). Arrange for waste pickup through your institution's EHS department.
Operational Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
